molecular formula C₁₂H₂₂ClNO₄ B1159676 3-Methylcrotonyl L-Carnitine Chloride

3-Methylcrotonyl L-Carnitine Chloride

Cat. No.: B1159676
M. Wt: 279.76
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcrotonyl L-Carnitine Chloride is a key acylcarnitine ester of significant interest in metabolic disorder research. It serves as a crucial biomarker and detoxification intermediate in the catabolic pathway of the amino acid leucine . Its primary research value lies in the study of 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCd), an autosomal recessive inborn error of metabolism . In this disorder, the accumulation of toxic metabolites upstream leads to the heightened formation of 3-Methylcrotonyl L-Carnitine, which is excreted in urine at the cost of depleting the body's natural carnitine pools . Consequently, this compound is vital for research aimed at understanding disease mechanisms, monitoring biochemical responses to therapy such as L-carnitine supplementation, and developing new diagnostic methods via tandem mass spectrometry (MS/MS) in newborn screening programs . The detection of elevated levels of this acylcarnitine, often alongside 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, is a hallmark diagnostic indicator for 3-MCCd and related leucine catabolism disorders . This product is intended for research and forensic purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C₁₂H₂₂ClNO₄

Molecular Weight

279.76

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(3-methyl-1-oxo-2-buten-1-yl)oxy]-1-propanaminium Chloride; 

Origin of Product

United States

Foundational & Exploratory

3-Methylcrotonyl L-Carnitine Chloride: Technical Profile & Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, biological, and analytical profile of 3-Methylcrotonyl L-Carnitine Chloride .

Executive Summary

This compound (C5:1-Carnitine) is a specific acylcarnitine intermediate derived from the catabolism of leucine. Physiologically, it represents the conjugation of L-carnitine with 3-methylcrotonyl-CoA, a substrate that accumulates during 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency .

For drug development and metabolic research, this compound serves two critical functions:

  • Diagnostic Biomarker: Differentiating 3-MCC deficiency from Beta-Ketothiolase deficiency (which presents with the isomeric Tiglylcarnitine).

  • Mass Spectrometry Standard: Essential for validating LC-MS/MS separation protocols to resolve isobaric C5:1 species.

Part 1: Chemical Identity & Properties

Structural Analysis

The molecule consists of an L-carnitine backbone esterified at the hydroxyl position with a 3-methylcrotonyl group (an unsaturated C5 acyl chain). The chloride salt form improves stability and solubility compared to the zwitterionic inner salt.

PropertySpecification
Chemical Name 3-Methylcrotonyl-L-carnitine chloride
IUPAC Name (2R)-3-Carboxy-N,N,N-trimethyl-2-[(3-methylbut-2-enoyl)oxy]propan-1-aminium chloride
Common Synonyms C5:1 Carnitine; 3-Methylcrotonylcarnitine; L-3-Methylcrotonylcarnitine
Molecular Formula C₁₂H₂₂ClNO₄ (Chloride Salt) / C₁₂H₂₁NO₄ (Inner Salt)
Molecular Weight 279.76 g/mol (Chloride Salt) / 243.30 g/mol (Inner Salt)
CAS Number 64656-41-3 (Refers to Inner Salt); Specific salt forms vary by vendor.[1][2][3][4][5]
Stereochemistry L-isomer (R-configuration at the chiral center)
SMILES CC(=CC(=O)OO)C(C)C)C.[Cl-]
Physicochemical Characteristics[6]
  • Appearance: White to off-white solid.[6]

  • Solubility: Soluble in water, methanol, and DMSO. Slightly soluble in ethanol.

  • Stability: Hygroscopic .[6] Must be stored at -20°C under desiccated conditions. The ester bond is susceptible to hydrolysis in alkaline environments; maintain neutral to slightly acidic pH in solution.

Part 2: Biological Significance & Metabolic Pathway

Role in Leucine Catabolism

3-Methylcrotonyl-L-carnitine is formed when the mitochondrial enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) is impaired.

  • Normal Pathway: Leucine

    
     Isovaleryl-CoA 
    
    
    
    3-Methylcrotonyl-CoA
    
    
    3-Methylglutaconyl-CoA.
  • Pathological Block: In 3-MCC deficiency, 3-Methylcrotonyl-CoA accumulates.[7]

  • Detoxification: The accumulated CoA ester is conjugated with L-carnitine by carnitine acyltransferase to form 3-Methylcrotonyl-L-carnitine , facilitating its export from the mitochondria.

The "C5-OH" Connection

While 3-Methylcrotonylcarnitine (C5:1) is the direct conjugate, it is metabolically linked to 3-Hydroxyisovalerylcarnitine (C5-OH) . The accumulated 3-methylcrotonyl-CoA is often hydrated by enoyl-CoA hydratase (crotonase) to 3-hydroxyisovaleryl-CoA before carnitine conjugation. Consequently, clinical profiles for 3-MCC deficiency often show elevations in both C5:1 and C5-OH, with C5-OH typically being the dominant marker.

Visualization: Leucine Catabolism & Biomarker Formation

LeucinePathway Leu L-Leucine IsoValCoA Isovaleryl-CoA Leu->IsoValCoA Deamination & Decarboxylation MCrotonylCoA 3-Methylcrotonyl-CoA IsoValCoA->MCrotonylCoA Isovaleryl-CoA Dehydrogenase Enz_MCC 3-MCC Enzyme (Deficiency Block) MCrotonylCoA->Enz_MCC MCrotonylCar 3-Methylcrotonyl-L-Carnitine (C5:1 Biomarker) MCrotonylCoA->MCrotonylCar Carnitine Acyltransferase HydroxyIsoVal 3-Hydroxyisovaleryl-CoA MCrotonylCoA->HydroxyIsoVal Enoyl-CoA Hydratase MGlutaconylCoA 3-Methylglutaconyl-CoA Enz_MCC->MGlutaconylCoA Blocked in Deficiency HydroxyIsoValCar 3-Hydroxyisovalerylcarnitine (C5-OH Biomarker) HydroxyIsoVal->HydroxyIsoValCar Carnitine Acyltransferase

Caption: Metabolic pathway showing the accumulation of 3-Methylcrotonyl-CoA and its conversion to diagnostic acylcarnitine biomarkers.

Part 3: Analytical Methodologies (LC-MS/MS)

The primary analytical challenge is distinguishing 3-Methylcrotonylcarnitine from its isobar Tiglylcarnitine (derived from Isoleucine catabolism). Both share the mass transition m/z 300


 85  (unbutylated) or 356 

85
(butylated).
Experimental Protocol: Separation of C5:1 Isomers

Objective: Chromatographic resolution of 3-Methylcrotonylcarnitine (3-MCC marker) and Tiglylcarnitine (Beta-Ketothiolase marker).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or Waters ACQUITY UPLC BEH C18 (1.7 µm).

Gradient Profile (Example for 10 min run):

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5% 0.4
1.0 5% 0.4
6.0 60% 0.4
6.1 95% 0.4
8.0 95% 0.4

| 8.1 | 5% | 0.4 |

MS/MS Parameters (ESI Positive Mode):

  • Precursor Ion: 244.2 m/z (Free acid form) or 300.2 m/z (Butyl ester). Note: Values depend on derivatization.

  • Product Ion: 85.1 m/z (Characteristic carnitine fragment).[9]

  • Differentiation:

    • Tiglylcarnitine: Elutes earlier (typically ~4.5 min).

    • 3-Methylcrotonylcarnitine: Elutes later (typically ~4.8 - 5.0 min).

    • Note: Retention times must be validated with pure standards of both isomers.

Sample Preparation (Dried Blood Spots)
  • Punch: 3.2 mm diameter blood spot into a 96-well plate.

  • Extraction: Add 100 µL Methanol containing deuterated internal standards (e.g., d3-3-Methylcrotonylcarnitine).

  • Agitation: Shake for 20 mins at room temperature.

  • Derivatization (Optional but recommended for sensitivity):

    • Evaporate supernatant under N₂.

    • Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 mins.

    • Evaporate again and reconstitute in Mobile Phase (50:50 A:B).

Part 4: Synthesis & Stability

Researchers often require custom synthesis if commercial standards are unavailable or cost-prohibitive.

Chemical Synthesis Route

The synthesis generally follows the Acid Chloride Method :

  • Activation: React 3-methylcrotonic acid with oxalyl chloride or thionyl chloride to generate 3-methylcrotonyl chloride .

  • Esterification: React 3-methylcrotonyl chloride with L-Carnitine perchlorate (or inner salt) in a solvent system of Trifluoroacetic acid (TFA) or acetonitrile.

    • Why TFA? It solubilizes the zwitterionic carnitine and catalyzes the esterification without racemization.

  • Precipitation: The product is precipitated using diethyl ether or ethyl acetate.

  • Purification: Recrystallization from isopropanol/acetone or preparative HPLC.

Handling & Storage
  • Hygroscopicity: The chloride salt absorbs atmospheric moisture rapidly, leading to hydrolysis. Handle in a glovebox or low-humidity environment.

  • Solution Stability: Stable in organic solvents (MeOH/ACN) for months at -20°C. In aqueous buffers, stability decreases as pH rises above 6.0.

Part 5: Diagnostic Interpretation

Biomarker ProfileLikely DiagnosisConfirmation
Elevated C5-OH + Elevated C5:1 3-MCC Deficiency Urine Organic Acids (high 3-methylcrotonylglycine); Genetic testing (MCCC1/MCCC2).
Elevated C5:1 (Tiglyl) + Elevated C5-OH (2-methyl-3-OH-butyryl)Beta-Ketothiolase Deficiency Urine Organic Acids (high tiglylglycine, 2-methyl-3-hydroxybutyrate).
Elevated C5 (Isovaleryl)Isovaleric Acidemia Urine Organic Acids (high isovalerylglycine).

References

  • Chemical Identity & Properties

    • PubChem. 3-Methylcrotonyl-L-carnitine. National Library of Medicine. Link

    • LGC Standards. This compound Data Sheet. Link

  • Metabolic Pathway & 3-MCC Deficiency

    • Arnold, G. L., et al. (2012). A Delphi-based consensus clinical practice protocol for the diagnosis and management of 3-methylcrotonyl-CoA carboxylase deficiency. Molecular Genetics and Metabolism. Link

    • Baumgartner, M. R., et al. (2001). 3-Methylcrotonyl-CoA carboxylase deficiency. Orphanet Journal of Rare Diseases. Link

  • Analytical Methods (LC-MS/MS)

    • Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link

    • Forny, P., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. Link

    • Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Application Note. Link

Sources

An In-Depth Technical Guide on the Role of 3-Methylcrotonyl L-Carnitine in Leucine Catabolism Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Central Role of Leucine Catabolism in Cellular Energetics

Leucine, an essential branched-chain amino acid (BCAA), is a critical substrate not only for protein synthesis but also as a significant source of cellular energy.[1][2] Its catabolism, occurring primarily within the mitochondrial matrix, yields key metabolic intermediates, including acetyl-CoA and acetoacetate, classifying it as a strictly ketogenic amino acid.[2] The proper functioning of this multi-step enzymatic pathway is vital for metabolic homeostasis. Disruptions in this pathway, often due to inherited genetic defects, lead to a class of disorders known as organic acidurias, characterized by the accumulation of toxic intermediate metabolites.[3][4] This guide focuses on a specific juncture in this pathway: the formation of 3-methylcrotonyl L-carnitine and its significance in the context of 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCd), the most commonly detected organic aciduria in newborn screening programs.[5][6][7]

Section 2: The Canonical Leucine Degradation Pathway and the 3-MCC Checkpoint

The breakdown of leucine is a sequential process involving several key enzymatic reactions. The initial steps involve transamination to α-ketoisocaproate (KIC), followed by oxidative decarboxylation to isovaleryl-CoA.[1] Subsequent dehydrogenation yields 3-methylcrotonyl-CoA.

At this critical juncture, the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) catalyzes the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[6][8] This reaction is the fourth step in leucine catabolism and is indispensable for the pathway to proceed towards its final products, acetyl-CoA and acetoacetate.[7][8] The 3-MCC enzyme is a heteromeric protein composed of an alpha subunit (encoded by the MCCC1 gene) and a beta subunit (encoded by the MCCC2 gene).[5][9][10]

G cluster_pathway Leucine Catabolism Pathway Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA IVD MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MCC_CoA->MCC Block MCC->Block Glutaconyl_CoA 3-Methylglutaconyl-CoA MCC->Glutaconyl_CoA Block->MCC Genetic Deficiency (3-MCCd) HMG_CoA HMG-CoA Glutaconyl_CoA->HMG_CoA Final_Products Acetyl-CoA + Acetoacetate HMG_CoA->Final_Products

Figure 1: Leucine Catabolism and the 3-MCCd Block.

Section 3: Pathophysiology of 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCd)

3-MCC deficiency is an autosomal recessive disorder caused by mutations in either the MCCC1 or MCCC2 gene, leading to reduced or absent enzyme activity.[3][10] This enzymatic block prevents the conversion of 3-methylcrotonyl-CoA, causing its accumulation within the mitochondrial matrix.[5][9] The clinical presentation of 3-MCCd is remarkably heterogeneous, ranging from individuals who remain asymptomatic throughout life to those who experience severe, life-threatening metabolic crises, particularly during periods of catabolic stress such as fasting or illness.[6][11][12] Symptomatic individuals may present with feeding difficulties, hypotonia, vomiting, lethargy, seizures, and developmental delay.[3][13][14]

The accumulation of 3-methylcrotonyl-CoA drives the activation of alternative, compensatory metabolic pathways. The primary mechanisms for managing this toxic buildup are conjugation reactions with glycine and, most significantly, L-carnitine.[15] This leads to the urinary excretion of 3-methylcrotonylglycine (3-MCG) and 3-hydroxyisovaleric acid (3-HIVA), and the formation of 3-hydroxyisovalerylcarnitine (C5-OH), which can be detected in blood and urine.[11][16]

Section 4: The Pivotal Role of L-Carnitine in Metabolic Detoxification

L-carnitine is an essential molecule, fundamentally recognized for its role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[17][18][19] Beyond this primary function, the carnitine system serves a crucial role in buffering the mitochondrial acyl-CoA/CoA ratio.[18] Carnitine acyltransferases can reversibly esterify various acyl-CoA species to carnitine, forming acylcarnitines. This process is vital for removing excess or unusual acyl groups from the mitochondria, thereby freeing up intramitochondrial coenzyme A (CoA) for other critical metabolic processes, such as the TCA cycle.[18][20]

In the context of 3-MCCd, the buildup of 3-methylcrotonyl-CoA overwhelms the normal metabolic flux. To mitigate this, mitochondrial carnitine acyltransferases esterify the excess 3-methylcrotonyl-CoA to L-carnitine. The resulting product, 3-methylcrotonyl L-carnitine (clinically identified as 3-hydroxyisovalerylcarnitine or C5-OH), is then transported out of the mitochondria and excreted in the urine.[15] While this serves as an effective detoxification strategy, it comes at the cost of depleting the body's pool of free L-carnitine, leading to a state of secondary carnitine deficiency.[7][8][15] This depletion can impair fatty acid oxidation, further compromising energy production, especially during catabolic states.

G cluster_mito Mito Mitochondrion Accumulated_CoA Accumulated 3-Methylcrotonyl-CoA CAT Carnitine Acyltransferase Accumulated_CoA->CAT Free_Carnitine Free L-Carnitine Pool Free_Carnitine->CAT Depletion Secondary Carnitine Deficiency Free_Carnitine->Depletion Acylcarnitine 3-Methylcrotonyl L-Carnitine (C5-OH) CAT->Acylcarnitine Export Export to Cytosol & Urine Excretion Acylcarnitine->Export G Sample Sample Collection (DBS / Plasma) Prep Sample Prep (Extraction, Internal Standards) Sample->Prep Deriv Derivatization (Butylation) Prep->Deriv MS Flow Injection Tandem MS/MS Deriv->MS Scan Precursor Ion Scan (m/z 85) MS->Scan Quant Quantification vs. Internal Standards Scan->Quant Report Generate Profile (Elevated C5-OH?) Quant->Report

Sources

Metabolic significance of C5-OH acylcarnitine accumulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Significance of C5-OH Acylcarnitine Accumulation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of 3-hydroxyisovalerylcarnitine, commonly known as C5-OH acylcarnitine, is a critical biomarker for a spectrum of inborn errors of metabolism, primarily affecting the catabolism of the branched-chain amino acid leucine. Its detection, typically during newborn screening programs, serves as a vital first alert to potentially life-threatening conditions that can lead to severe metabolic crises, including hypoglycemia, metabolic acidosis, and neurological damage if left untreated.[1][2][3] This technical guide provides a comprehensive exploration of the metabolic underpinnings of C5-OH acylcarnitine accumulation, the associated enzymatic defects, and the clinical manifestations. We will delve into the analytical methodologies for its detection and differentiation from isomeric compounds, outline confirmatory diagnostic strategies, and discuss the current understanding of its role in mitochondrial dysfunction. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the pathophysiology of these rare metabolic disorders and highlighting potential avenues for therapeutic intervention.

The Biochemical Crossroads: Leucine Catabolism and the Genesis of C5-OH Acylcarnitine

C5-OH acylcarnitine is an esterified form of carnitine and 3-hydroxyisovaleric acid. Its formation is intrinsically linked to the mitochondrial pathway for the breakdown of leucine, an essential branched-chain amino acid.[4] Acylcarnitines, in general, are crucial for the transport of fatty acids into the mitochondria for beta-oxidation.[4] However, the accumulation of specific acylcarnitine species, such as C5-OH, is indicative of a metabolic bottleneck.

The catabolism of leucine proceeds through a series of enzymatic steps. A defect in any of the enzymes downstream of isovaleryl-CoA can lead to the accumulation of upstream metabolites, which are then shunted into alternative pathways, leading to the formation of C5-OH acylcarnitine.

Visualizing the Pathway

Leucine_Catabolism cluster_alternative Alternative Pathway Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA BCKDH complex Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase C5OH_Acylcarnitine C5-OH Acylcarnitine Isovaleryl_CoA->C5OH_Acylcarnitine Metabolic Block Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase (3MCC) Methylcrotonyl_CoA->C5OH_Acylcarnitine Metabolic Block HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HMG-CoA lyase HMG_CoA->C5OH_Acylcarnitine Metabolic Block

Caption: Simplified pathway of leucine catabolism and points of enzymatic defects leading to C5-OH acylcarnitine accumulation.

Inborn Errors of Metabolism Associated with C5-OH Acylcarnitine Accumulation

An elevated level of C5-OH acylcarnitine is not specific to a single disorder but rather points towards a group of inherited metabolic diseases.[5][6][7] Newborn screening programs utilizing tandem mass spectrometry (MS/MS) are designed to detect this analyte in dried blood spots, triggering further diagnostic investigation.[8][9]

Disorder Deficient Enzyme Gene Key Clinical Features Other Key Biomarkers
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency HMG-CoA lyaseHMGCLHypoketotic hypoglycemia, metabolic acidosis, vomiting, lethargy, hepatomegaly.[1][3][10]3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-hydroxyisovaleric acid in urine.[1]
3-Methylcrotonyl-CoA Carboxylase (3MCC) Deficiency 3-Methylcrotonyl-CoA carboxylaseMCCC1, MCCC2Often asymptomatic, but can present with metabolic acidosis, hypoglycemia, and developmental delay, especially during illness.[11][12]3-hydroxyisovaleric acid and 3-methylcrotonylglycine in urine.[13]
Maternal 3MCC Deficiency Same as 3MCC deficiencyMCCC1, MCCC2Asymptomatic mother, newborn presents with elevated C5-OH acylcarnitine.[7][14]Same as 3MCC deficiency in infant's and mother's urine.
Beta-Ketothiolase Deficiency Mitochondrial acetoacetyl-CoA thiolaseACAT1Intermittent ketoacidotic episodes, often triggered by illness or fasting.[15]Tiglylglycine, 2-methyl-3-hydroxybutyric acid in urine.
Multiple Carboxylase Deficiency (Biotinidase and Holocarboxylase Synthetase Deficiencies) Biotinidase or Holocarboxylase synthetaseBTD or HLCSSeizures, hypotonia, skin rash, alopecia, metabolic acidosis.3-hydroxyisovaleric acid in urine; responsive to biotin therapy.[13]
3-Methylglutaconic Aciduria (Type I) 3-Methylglutaconyl-CoA hydrataseAUHOften asymptomatic or mild neurological symptoms.3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid in urine.
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency 2-Methyl-3-hydroxybutyryl-CoA dehydrogenaseHADH2Neurodegenerative course with psychomotor regression.2-methyl-3-hydroxybutyric acid and tiglylglycine in urine.

Analytical Methodologies for C5-OH Acylcarnitine Detection and Quantification

The accurate detection and quantification of C5-OH acylcarnitine are paramount for the timely diagnosis and management of the associated metabolic disorders.

Newborn Screening: The First Line of Defense

Protocol: Tandem Mass Spectrometry (MS/MS) Analysis of Dried Blood Spots

  • Sample Collection: A heel prick blood sample is collected from the newborn onto a filter paper card (Guthrie card) within 24-72 hours of birth.[9]

  • Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution, typically methanol containing internal standards (isotopically labeled acylcarnitines), is added to each well.

  • Analysis: The extracted acylcarnitines are analyzed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).[16] This method allows for the rapid, high-throughput analysis of multiple acylcarnitines simultaneously.

  • Data Interpretation: The concentration of C5-OH acylcarnitine is determined by comparing its signal intensity to that of the internal standard. An elevated level above a pre-defined cutoff value triggers a referral for confirmatory testing.[9]

Visualizing the Screening Workflow

Screening_Workflow start Newborn Heel Prick dbs Dried Blood Spot (DBS) Collection start->dbs punch Punch DBS Disc dbs->punch extraction Methanol Extraction with Internal Standards punch->extraction msms FIA-Tandem Mass Spectrometry (MS/MS) extraction->msms data_analysis Data Analysis & Quantification msms->data_analysis result C5-OH Acylcarnitine Level data_analysis->result normal Normal Range result->normal Below Cutoff elevated Elevated Level result->elevated Above Cutoff confirm Referral for Confirmatory Testing elevated->confirm

Caption: Workflow for newborn screening of C5-OH acylcarnitine using tandem mass spectrometry.

Confirmatory Testing: Achieving Diagnostic Specificity

A positive newborn screen for elevated C5-OH acylcarnitine necessitates further investigation to identify the specific underlying disorder.[7][14][17]

Protocol: Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection: A random urine sample is collected from the infant and, in some cases, the mother (to rule out maternal 3MCC deficiency).[14]

  • Sample Preparation: The urine sample undergoes extraction and derivatization to make the organic acids volatile for GC analysis.

  • Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions, providing a unique "fingerprint" for each compound.

  • Data Interpretation: The presence and abundance of specific organic acids, such as 3-hydroxy-3-methylglutaric acid, 3-methylcrotonylglycine, or tiglylglycine, provide a differential diagnosis.[1][13][15]

Advanced Chromatographic Techniques for Isomer Separation:

Standard FIA-MS/MS cannot distinguish C5-OH acylcarnitine from its isomers.[16][18] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a more definitive separation and quantification of these isomers, which is crucial for distinguishing between conditions like isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[19][20][21]

Clinical Management and Therapeutic Strategies

The management of disorders associated with C5-OH acylcarnitine accumulation is aimed at preventing metabolic decompensation and promoting normal growth and development.

  • Dietary Management: This is the cornerstone of treatment and often involves a protein-restricted diet, particularly limiting the intake of leucine.[11][12]

  • Supplementation: L-carnitine supplementation may be beneficial in some cases to enhance the excretion of toxic acyl groups. Biotin supplementation is the primary treatment for multiple carboxylase deficiencies.[13]

  • Avoidance of Fasting: Preventing catabolic states is crucial, as fasting can trigger metabolic crises.[3]

  • Emergency Management: During acute illness, intravenous glucose and fluids are administered to suppress catabolism and correct dehydration and hypoglycemia.

Future Directions: Research and Drug Development

While current management strategies are effective in many cases, there is a continuous search for improved therapies.

  • Mitochondrial Dysfunction: The accumulation of acylcarnitines is increasingly recognized as a contributor to mitochondrial dysfunction, which may play a role in the pathophysiology of these and other diseases.[22][23][24][25] Research into the precise mechanisms of acylcarnitine-induced mitochondrial toxicity is ongoing.

  • Novel Therapeutic Targets: A deeper understanding of the metabolic pathways and their regulation may reveal novel drug targets.[26][27] Strategies aimed at enhancing residual enzyme activity, promoting alternative metabolic pathways, or mitigating the downstream effects of toxic metabolite accumulation are areas of active investigation.

  • Gene Therapy: For these monogenic disorders, gene therapy represents a potential curative approach, although significant research and development are still required.

Conclusion

The detection of elevated C5-OH acylcarnitine is a critical starting point in the diagnosis of a group of serious inborn errors of metabolism. A comprehensive understanding of the underlying biochemistry, clinical presentations, and analytical methodologies is essential for researchers, clinicians, and drug developers working in this field. Continued research into the metabolic consequences of C5-OH acylcarnitine accumulation and the development of novel therapeutic strategies hold the promise of improving the long-term outcomes for individuals affected by these rare but debilitating disorders.

References

  • 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics. (2017-03-01). Available from: [Link]

  • Gibson, K. M., et al. (1988). 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients. European Journal of Pediatrics, 148(3), 180–186. Available from: [Link]

  • 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) deficiency. New York State Department of Health, Wadsworth Center. Available from: [Link]

  • Al-Hassnan, Z. N., et al. (2021). HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients. Frontiers in Pediatrics, 9, 749999. Available from: [Link]

  • 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency. Newborn Screening, Health Resources and Services Administration. Available from: [Link]

  • Merritt, J. L., et al. C5-hydroxy acylcarnitine (c5oh) elevations detected in newborn screening (nbs). Association of Public Health Laboratories. Available from: [Link]

  • Metabolic Pathways of Acylcarnitine Synthesis. (2022). Metabolites, 12(10), 971. Available from: [Link]

  • Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. Minnesota Department of Health. Available from: [Link]

  • C5OHU - Overview: C5-OH Acylcarnitine, Quantitative, Random, Urine. Mayo Clinic Laboratories. Available from: [Link]

  • Beta-Ketothiolase Deficiency. Newborn Screening, Health Resources and Services Administration. Available from: [Link]

  • Elevated C5-OH Acylcarnitine. American College of Medical Genetics and Genomics. Available from: [Link]

  • Al-Dirbashi, O. Y., et al. (2025). Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. Metabolites, 15(5), 123. Available from: [Link]

  • Elevated C5-OH Acylcarnitine - ACT Sheet. National Institutes of Health. Available from: [Link]

  • McCoin, C. S., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 1061–1062, 128–133. Available from: [Link]

  • Cao, J., et al. (2024). Elevated C5-hydroxy acylcarnitine in an infant girl as a result of holocarboxylase synthetase deficiency. Clinica Chimica Acta, 560, 119747. Available from: [Link]

  • Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Familias GA. Available from: [Link]

  • Elevated C4-DC + C5-OH Acylcarnitines. Minnesota Department of Health. Available from: [Link]

  • NCC Knowledge Nugget Series- Organic Acidemias: Elevated C5-OH Acylcarnitine ACT Sheet. (2024). YouTube. Available from: [Link]

  • Newborn Screening ACT Sheet - Elevated C5-OH Acylcarnitine. Available from: [Link]

  • UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. (2013). Clinica Chimica Acta, 424, 1-5. Available from: [Link]

  • Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological Reviews, 74(3), 506–551. Available from: [Link]

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. Available from: [Link]

  • Elevated C5 Acylcarnitine. Maryland Department of Health. Available from: [Link]

  • Dambrova, M., et al. (2022). Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials. Pharmacological Reviews, 74(3), 506–551. Available from: [Link]

  • NCC Knowledge Nugget Series: Organic Acidemias: Elevated C5-OH Acylcarnitine ACT Sheet-C5-OH ACT Sheet. Available from: [Link]

  • Case of Increased C5-OH Acylcarnitine. Clinical Chemistry, 62(11), 1461-1463. Available from: [Link]

  • Aspects of Newborn Screening in Isovaleric Acidemia. (2018). International Journal of Neonatal Screening, 4(3), 26. Available from: [Link]

  • Acylcarnitines—old actors auditioning for new roles in metabolic physiology. (2015). Journal of Physiology, 593(4), 807–816. Available from: [Link]

  • Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. (2011). Molecular Genetics and Metabolism, 103(1), 1-7. Available from: [Link]

  • L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (2021). Metabolites, 11(1), 51. Available from: [Link]

  • Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells. (2023). Metabolites, 13(10), 1069. Available from: [Link]

  • Acylcarnitines as Translational Biomarkers of Mitochondrial Dysfunction. ResearchGate. Available from: [Link]

  • Acylcarnitine Abnormalities Implicate Mitochondrial Dysfunction in Patients With Neovascular Age-Related Macular Degeneration. (2020). Translational Vision Science & Technology, 9(8), 39. Available from: [Link]

  • Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans. (2014). Archives of Toxicology, 88(6), 1309–1317. Available from: [Link]

  • 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction. (2023). Journal of Inherited Metabolic Disease, 46(6), 1009-1017. Available from: [Link]

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Technical Guide: 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Protocol Guide Audience: Research Scientists, Clinical Biochemists, Drug Development Leads

Executive Summary

3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an autosomal recessive disorder of leucine catabolism.[1][2][3][4][5] Historically considered a rare, symptomatic metabolic crisis, the advent of Tandem Mass Spectrometry (MS/MS) newborn screening (NBS) has redefined it as a condition with a highly variable phenotype, ranging from critical neonatal presentation to asymptomatic adults.

For drug development and clinical research, 3-MCC represents a unique biomarker challenge:

  • Isobaric Interference: The primary screening marker (C5-OH) is not unique to 3-MCC.

  • Maternal Interference: It is the only metabolic condition where a positive newborn screen frequently indicates disease in the mother, not the infant.

  • Biomarker Stratification: Distinguishing pathogenic accumulation (3-Methylcrotonylglycinuria) from benign variants requires a multi-tiered analytical approach.

This guide details the metabolic rationale, analytical protocols, and validation strategies for 3-MCC biomarkers.

Pathophysiology & Metabolic Logic

3-MCC is a biotin-dependent mitochondrial enzyme comprising


 (MCCC1) and 

(MCCC2) subunits.[6][7] It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA .[1][2][4][6][7][8]

When this step is blocked, 3-methylcrotonyl-CoA accumulates and is shunted into alternative pathways:

  • Hydration: Converted by crotonase to 3-Hydroxyisovaleric acid (3-HIVA) .

  • Conjugation: Conjugated with glycine by glycine-N-acylase to form 3-Methylcrotonylglycinuria (3-MCG) .

  • Carnitine Detoxification: Converted to 3-Hydroxyisovalerylcarnitine (C5-OH) , which is exported to the blood.

Pathway Visualization

LeucineCatabolism Leu L-Leucine KIC alpha-Ketoisocaproic Acid Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Dehydrogenation MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Normal Path C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) [BLOOD MARKER] MC_CoA->C5OH Carnitine Conjugation (Transport to Plasma) HIVA 3-Hydroxyisovaleric Acid (3-HIVA) MC_CoA->HIVA Hydration (Crotonase) MCG 3-Methylcrotonylglycine (3-MCG) [SPECIFIC URINE MARKER] MC_CoA->MCG Glycine Conjugation MCC_Enzyme 3-MCC Enzyme (MCCC1 / MCCC2) MCC_Enzyme->MC_CoA  Deficiency Blocks Here HMG_CoA HMG-CoA MG_CoA->HMG_CoA

Figure 1: Leucine catabolism pathway illustrating the 3-MCC metabolic block and the generation of diagnostic biomarkers C5-OH, 3-HIVA, and 3-MCG.[5][8]

Primary Biochemical Biomarkers

Effective diagnosis relies on correlating blood screening results with urine confirmatory analysis.

Table 1: Biomarker Specificity Profile
BiomarkerMatrixMethodSpecificityClinical Insight
C5-OH (3-Hydroxyisovalerylcarnitine)DBS / PlasmaMS/MSLow Primary Screening Target. Elevated in 3-MCC, but also in Holocarboxylase Synthetase Deficiency, Biotinidase Deficiency, and HMG-CoA Lyase Deficiency.
3-MCG (3-Methylcrotonylglycine)UrineGC-MSHigh Pathognomonic. The most specific marker for 3-MCC deficiency. Its presence confirms the metabolic block at the carboxylase step.
3-HIVA (3-Hydroxyisovaleric Acid)UrineGC-MSModerate Elevated in 3-MCC, but also seen in ketoacidosis (due to leucine catabolism upregulation) and biotin deficiencies.
Free Carnitine (C0) PlasmaMS/MSN/A Secondary Marker. Often extremely low (<5 µmol/L) in 3-MCC patients due to the massive excretion of acylcarnitines (C5-OH).
The "Isobaric Interference" Problem

In MS/MS analysis, C5-OH (Mass 262 Da as butyl ester) is isobaric with 2-methyl-3-hydroxybutyrylcarnitine , which accumulates in Beta-Ketothiolase deficiency.

  • Resolution: Standard flow-injection MS/MS cannot separate these.

  • Action: Any elevated C5-OH must be followed by Urine Organic Acid analysis (GC-MS) to differentiate 3-MCC (high 3-MCG) from Beta-Ketothiolase deficiency (high 2-methyl-3-hydroxybutyrate and tiglylglycine).

The "Maternal Effect" Conundrum

A unique feature of 3-MCC deficiency is the high rate of "Maternal 3-MCC" detection.

  • Scenario: An asymptomatic mother has undiagnosed 3-MCC deficiency.

  • Mechanism: Maternal C5-OH accumulates in her blood, crosses the placenta, and appears in the newborn's blood.

  • Result: The newborn screens positive for C5-OH but has normal genetics and normal urine organic acids (once maternal metabolites clear).[9]

Research Implication: In clinical studies or population screens, failing to exclude maternal cases inflates the prevalence of pediatric 3-MCC deficiency by up to 50%.

Diagnostic Algorithm

MaternalAlgorithm Start Newborn Screen (NBS) Elevated C5-OH Step2 Second Tier / Clinical Follow-up Start->Step2 UrineTest Infant Urine Organic Acids (GC-MS) Step2->UrineTest PosUrine Elevated 3-MCG & 3-HIVA UrineTest->PosUrine High Metabolites NegUrine Normal Urine Profile UrineTest->NegUrine Normal Metabolites DiagChild Diagnosis: Primary 3-MCC Deficiency (Infant) PosUrine->DiagChild SuspectMom Suspect Maternal Transfer NegUrine->SuspectMom TestMom Test Mother: Plasma Acylcarnitines + Urine OA SuspectMom->TestMom MomPos Mother: High C5-OH / High 3-MCG TestMom->MomPos MomNeg Mother: Normal TestMom->MomNeg DiagMom Diagnosis: Maternal 3-MCC Deficiency (Infant is Unaffected) MomPos->DiagMom FalsePos False Positive / Transient Elevation MomNeg->FalsePos

Figure 2: Diagnostic logic flow to distinguish Primary Pediatric 3-MCC form Maternal 3-MCC Deficiency.

Analytical Methodologies

Protocol A: MS/MS Analysis of Acylcarnitines (C5-OH)

Used for: Screening and monitoring plasma levels.

Principles: Quantitative analysis of acylcarnitines using electrospray ionization (ESI) tandem mass spectrometry. The Butyl Ester Derivatization method is preferred over non-derivatized methods for 3-MCC research because it enhances sensitivity for dicarboxylic species and improves the signal-to-noise ratio for C5-OH.

Workflow:

  • Extraction: Punch 3.2mm Dried Blood Spot (DBS) into a 96-well plate. Add methanol containing isotopically labeled internal standards (Critical: Use D3-C5-OH or D9-C5 as internal standard).

  • Incubation: Shake for 20 mins at room temperature.

  • Drying: Evaporate solvent under nitrogen flow.

  • Derivatization: Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 minutes.

    • Why? Converts acylcarnitines to butyl esters, increasing ionization efficiency and mass shift (+56 Da), removing low-mass interferences.

  • Reconstitution: Dry again; reconstitute in Acetonitrile:Water (80:20).

  • Acquisition: Flow Injection Analysis (FIA) or LC-MS/MS. Monitor Precursor/Product pair m/z 318 > 85 (for Butyl-C5-OH).

Protocol B: GC-MS Analysis of Urine Organic Acids

Used for: Confirmation and Specificity (3-MCG detection).

Principles: Organic acids are non-volatile and polar. To be analyzed by Gas Chromatography (GC), they must be extracted from the urine matrix and derivatized to become volatile and thermally stable.[10][11]

Step-by-Step Methodology:

  • Sample Prep: normalize urine volume to creatinine concentration (e.g., volume equivalent to 0.25 mg creatinine).

  • Oximation (Critical Step): Add hydroxylamine hydrochloride; incubate at 60°C for 30 mins.

    • Why? Stabilizes keto-acids (preventing decarboxylation) and allows detection of concurrent metabolic issues, though 3-MCG itself does not require oximation.

  • Acidification: Adjust pH to < 2.0 using HCl.

    • Why? Protonates organic acids (R-COO⁻

      
       R-COOH), driving them into the organic solvent layer.
      
  • Extraction: Extract 3x with Ethyl Acetate. Combine organic layers.

  • Silylation: Evaporate Ethyl Acetate. Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 20 mins.

    • Why? Replaces active hydrogens with Trimethylsilyl (TMS) groups, making molecules volatile.

  • GC-MS Analysis: Inject onto a non-polar capillary column (e.g., DB-5ms).

    • Target: Look for 3-Methylcrotonylglycine-2TMS (distinctive mass spectrum) and 3-Hydroxyisovaleric acid-2TMS .

Genomic Biomarkers

When biochemical testing is ambiguous, or for carrier screening in drug trials, sequencing is the gold standard.

  • Gene 1: MCCC1 (Chromosome 3q27).[5] Encodes the

    
    -subunit (biotin-binding).[5][7]
    
  • Gene 2: MCCC2 (Chromosome 5q12).[5] Encodes the

    
    -subunit (carboxyltransferase activity).[5][6]
    
  • Interpretation:

    • Biallelic pathogenic variants in either gene confirm diagnosis.

    • VUS Alert: Many missense variants exist. In silico prediction tools (PolyPhen, SIFT) should be cross-referenced with biochemical data (Urine 3-MCG levels).

References

  • Arnold GL, et al. (2008). "A Delphi-based consensus clinical practice protocol for the diagnosis and management of 3-methylcrotonyl CoA carboxylase deficiency." Molecular Genetics and Metabolism. Link

  • American College of Medical Genetics (ACMG). (2022). "Newborn Screening ACT Sheet: 3-Methylcrotonyl-CoA Carboxylase Deficiency." Link

  • Spiegel R, et al. (2015).[12] "Primary and maternal 3-methylcrotonyl-CoA carboxylase deficiency: insights from the Israel newborn screening program." Journal of Inherited Metabolic Disease. Link

  • Sweetman L, Williams JC. (2001). "Branched-Chain Organic Acidurias." In: The Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill.
  • Gallagher RC, et al. (2016). "3-Methylcrotonyl-CoA Carboxylase Deficiency." GeneReviews®. Link

Sources

Difference between 3-Methylcrotonylcarnitine and free carnitine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, metabolic, and analytical distinctions between Free Carnitine (C0) and 3-Methylcrotonylcarnitine (specifically its diagnostic surrogate, 3-Hydroxyisovalerylcarnitine, C5-OH ).

Mechanisms of Transport, Metabolic Sequestration, and Analytical Differentiation

Executive Summary

The distinction between Free Carnitine (C0) and 3-Methylcrotonylcarnitine (often detected as its hydrated analog, 3-Hydroxyisovalerylcarnitine [C5-OH] ) represents the difference between a metabolic driver and a pathological marker .

  • Free Carnitine (C0): The bioavailable substrate essential for the mitochondrial transport of long-chain fatty acids (LCFA) and the modulation of the Acyl-CoA/CoA ratio. It is the "engine" of the carnitine shuttle.

  • 3-Methylcrotonylcarnitine / C5-OH: An acylcarnitine ester formed when free carnitine conjugates with accumulating toxic intermediates (3-methylcrotonyl-CoA) during leucine catabolism. It acts as a "detoxification product" but simultaneously depletes the free carnitine pool, leading to Secondary Carnitine Deficiency .

This guide details the transition from physiological transport (C0) to pathological sequestration (C5-OH), the analytical methods to differentiate them, and the implications for therapeutic intervention.

Molecular & Functional Architecture

Structural Comparison
FeatureFree Carnitine (C0) 3-Hydroxyisovalerylcarnitine (C5-OH)
IUPAC Name (3R)-3-Hydroxy-4-(trimethylammonio)butanoate(3R)-3-[(3-Hydroxy-3-methylbutanoyl)oxy]-4-(trimethylammonio)butanoate
Molecular Formula C₇H₁₅NO₃C₁₂H₂₃NO₅
Molecular Weight 161.20 g/mol 261.32 g/mol
Functional Group Free Hydroxyl (-OH) at C3Esterified Acyl group (3-hydroxyisovaleryl) at C3
Physiological Role Acyl group acceptor; Mitochondrial transporterDetoxification conjugate; Excretory product
Renal Handling Efficiently reabsorbed (90-99%)Preferentially excreted (High clearance)
The Metabolic Divergence

The relationship between these two molecules is governed by the Carnitine Insufficiency/Sequestration Hypothesis . In healthy states, Free Carnitine cycles through the mitochondrial membrane. In 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , this cycle is hijacked.

Pathway Visualization: The Leucine Catabolism Trap

The following diagram illustrates how a block in leucine breakdown forces Free Carnitine (C0) to bind with the toxic intermediate, converting it into C5-OH and depleting the C0 pool.

LeucineTrap Leucine Leucine Input KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA MC_CoA 3-Methylcrotonyl-CoA (Toxic Accumulation) IsovalerylCoA->MC_CoA MCC_Enzyme 3-MCC Enzyme (Deficient/Blocked) MC_CoA->MCC_Enzyme Blocked HIV_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Hydration FreeCarnitine Free Carnitine (C0) (Bioavailable) C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) (Excreted in Urine) FreeCarnitine->C5OH Sequestration Hydration Crotonase (Hydration) HIV_CoA->C5OH Carnitine Acyltransferase C5OH->FreeCarnitine Renal Loss (No Recycle)

Figure 1: The "Carnitine Trap" in 3-MCC Deficiency. The block at 3-MCC causes accumulation of 3-Methylcrotonyl-CoA, which is hydrated to 3-Hydroxyisovaleryl-CoA and conjugated with Free Carnitine. This forms C5-OH, which is excreted, draining the body's Free Carnitine reserves.

Analytical Methodologies

Differentiating C0 from C5-OH is critical in drug development (pharmacokinetics of carnitine supplements) and diagnostics (Newborn Screening).

Mass Spectrometry (MS/MS) Profiling

Technique: Flow Injection Analysis (FIA) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Mode: Precursor Ion Scan (Parents of m/z 85) or Multiple Reaction Monitoring (MRM).

Protocol: Differentiation via Fragmentation

Acylcarnitines share a common product ion (m/z 85) derived from the trimethylammonium moiety, but their precursor masses differ.

AnalytePrecursor Ion (M+H)⁺Product Ion (Quant)Internal Standard (IS)
Free Carnitine (C0) 162.1 m/z85.0 m/z (103.0 m/z*)d3-Carnitine (165.1 m/z)
C5-OH (3-Hydroxyisovaleryl) 262.2 m/z85.0 m/zd9-C5-OH (271.2 m/z)
C5:1 (3-Methylcrotonyl) 244.2 m/z85.0 m/zd9-C5 (253.2 m/z)

*Note: NBS laboratories often use butylated derivatives (butyl esters) to enhance sensitivity. For butyl esters, C0 Precursor is 218 m/z and C5-OH is 318 m/z.

Experimental Protocol: Acylcarnitine Profiling (LC-MS/MS)

Objective: Quantify Free Carnitine vs. C5-OH in plasma to assess Secondary Carnitine Deficiency.

  • Sample Preparation:

    • Aliquot 10 µL of plasma/serum.

    • Add 100 µL of Methanol containing isotopically labeled Internal Standards (IS): d3-C0 (for Free Carnitine) and d9-C5-OH (for 3-Hydroxyisovalerylcarnitine).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial. (Drying and derivatization with Butanol-HCl is optional but common in NBS; underivatized is preferred for research precision).

  • LC Separation (To separate isomers):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0% B to 100% B over 10 minutes. Note: C0 elutes early (polar); C5-OH elutes later (more hydrophobic).

  • MS/MS Detection:

    • Monitor MRM transitions listed in Table 3.1.

    • Calculation: Concentration = (Area Analyte / Area IS) × Concentration IS.

Clinical & Research Implications

Secondary Carnitine Deficiency (SCD)

The fundamental difference for researchers is that C5-OH represents a "sink" for C0 .

  • Mechanism: In 3-MCC deficiency, the body attempts to detoxify accumulating acyl-CoA species by conjugating them with carnitine.

  • Consequence: The resulting C5-OH has a renal clearance 10-20x higher than Free Carnitine. This massive excretion strips the body of its carnitine pool.[2]

  • Therapeutic Target: In drug development for organic acidemias, the goal is often to supplement Free Carnitine to maintain the "detoxification capacity" (formation of C5-OH) while preventing intracellular depletion of C0 needed for fatty acid oxidation.

Reference Ranges (Plasma)
AnalyteHealthy Adult (µmol/L)3-MCC Deficiency (Untreated)
Free Carnitine (C0) 25 - 50Low (< 10 - 20)
C5-OH (3-Hydroxyisovaleryl) < 0.4 - 0.8High (> 2.0 - 10.0+)
C5:1 (3-Methylcrotonyl) < 0.1Elevated (Trace)
Diagnostic Specificity

While 3-Methylcrotonylcarnitine (C5:1) is the direct conjugate of the accumulated substrate, it is rarely the primary marker.

  • Hydration: 3-Methylcrotonyl-CoA is rapidly hydrated by crotonase to 3-Hydroxyisovaleryl-CoA.

  • Marker Dominance: Therefore, C5-OH (3-Hydroxyisovalerylcarnitine) is the dominant species found in blood and urine, not C5:1. Researchers must look for C5-OH to diagnose 3-MCC deficiency.[3][4][5]

References

  • Arnold, G. L., et al. (2008). "A clinical review of 3-methylcrotonyl-CoA carboxylase deficiency." Journal of Inherited Metabolic Disease, 31(4), 463-474. Link

  • Millington, D. S., et al. (1995). "Tandem mass spectrometry screening for inborn errors of metabolism." International Journal of Mass Spectrometry and Ion Processes, 146, 215-227. Link

  • Vockley, J., et al. (2002). "Newborn screening for 3-methylcrotonyl-CoA carboxylase deficiency." Molecular Genetics and Metabolism, 77(1-2), 48-53. Link

  • Longo, N., et al. (2006). "Disorders of carnitine transport and the carnitine cycle."[6][7] American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 77-85. Link

  • American College of Medical Genetics (ACMG). (2006). "Newborn Screening: Toward a Uniform Screening Panel and System." Genetics in Medicine, 8(5), 1S-252S. Link

Sources

CAS number and identifiers for 3-Methylcrotonyl L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcrotonyl L-Carnitine (C5:1) is a critical acylcarnitine intermediate in the mitochondrial catabolism of leucine. Its accumulation is the primary biochemical hallmark of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, an organic acidemia frequently identified in newborn screening.[1] This guide provides a definitive reference for the chemical identity, physicochemical properties, biological mechanism, and analytical quantification of this compound, specifically addressing the chloride salt form often used as an analytical standard.

Part 1: Chemical Identity & Identifiers[2][3]

The precise identification of acylcarnitines is complicated by the existence of inner salts (zwitterions) versus specific counter-ion formulations (e.g., chloride). For 3-Methylcrotonyl L-Carnitine, the CAS number 64656-41-3 refers to the inner salt.[1][2][3][4] The chloride salt is typically a custom synthesis product or a derivative form used for enhanced stability in standards.

Identifier TypeValueNotes
Common Name 3-Methylcrotonyl-L-carnitineOften abbreviated as C5:1 Carnitine.[1]
IUPAC Name (2R)-3-Carboxy-N,N,N-trimethyl-2-[(3-methylbut-2-enoyl)oxy]propan-1-aminium chlorideDescribes the chloride salt form.[1]
CAS Number 64656-41-3 Refers to the Inner Salt (Zwitterion).[1]
CAS Number (Salt) Not AssignableNo unique CAS is currently indexed for the specific chloride salt in major public registries; it is chemically defined as the hydrochloride of the inner salt.
Chemical Formula C₁₂H₂₂ClNO₄Chloride Salt form.[1]
Molecular Weight 279.76 g/mol Chloride Salt form.[1][3][4]
Molecular Weight 243.30 g/mol Inner Salt (Free Base equivalent).[1]
SMILES C/C(C)=C\C(=O)OC(C)C.[Cl-]Explicit stereochemistry for L-isomer.
InChI Key HFCPFJNSBPQJDP-UHFFFAOYSA-N(Base structure).[1][5]

Part 2: Physicochemical Properties[1]

Understanding the physical behavior of 3-Methylcrotonyl L-Carnitine Chloride is essential for preparing accurate calibration standards for LC-MS/MS.[1]

PropertyDescriptionExperimental Implication
Physical State White to off-white hygroscopic solidMust be stored in a desiccator at -20°C to prevent hydrolysis.[1]
Solubility Highly soluble in water, methanol, and ethanolStock solutions (1 mg/mL) should be prepared in 50:50 Methanol:Water.
Stability Labile ester bondSusceptible to hydrolysis at pH > 7.[1]0. Maintain acidic pH (0.1% Formic Acid) in LC mobile phases.[1]
Isomerism Isobaric with Tiglylcarnitine Both are C5:1 acylcarnitines (MW 243.30).[1] They require chromatographic separation for distinction.[1]

Part 3: Biological Significance & Mechanism[7]

3-Methylcrotonyl-L-carnitine is a detoxification product.[1] When the enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) is deficient, 3-Methylcrotonyl-CoA accumulates in the mitochondria.[1] To prevent CoA sequestration (which would halt the TCA cycle), the acyl group is transferred to L-Carnitine by Carnitine Acetyltransferase (CRAT), forming 3-Methylcrotonyl-L-carnitine, which is then exported from the cell into the blood.[1]

Key Diagnostic Note: While C5:1 (3-Methylcrotonylcarnitine) accumulates, it is often rapidly hydrated to 3-Hydroxyisovalerylcarnitine (C5-OH) .[1] Therefore, newborn screening profiles for 3-MCC deficiency often flag elevated C5-OH, but C5:1 remains the direct mechanistic precursor.[1]

Visualization: Leucine Catabolism & 3-MCC Blockage[1]

LeucineCatabolism Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKAD MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA Acyl-CoA DH MCC_Enzyme 3-MCC Enzyme (Deficiency Block) MC_CoA->MCC_Enzyme Normal Pathway MC_Carnitine 3-Methylcrotonyl-L-Carnitine (C5:1) MC_CoA->MC_Carnitine Carnitine Transferase MC_Glycine 3-Methylcrotonylglycine MC_CoA->MC_Glycine Glycine N-Acylase MG_CoA 3-Methylglutaconyl-CoA MCC_Enzyme->MG_CoA Blocked HMG_CoA HMG-CoA MG_CoA->HMG_CoA C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) MC_Carnitine->C5OH Hydration (Spontaneous/Enzymatic)

Figure 1: The Leucine catabolism pathway illustrating the metabolic bottleneck at 3-MCC that forces the synthesis of 3-Methylcrotonyl-L-carnitine (C5:[1]1) and its downstream hydration to C5-OH.[1]

Part 4: Analytical Methodologies

Quantification of 3-Methylcrotonyl-L-carnitine is performed using Flow Injection Analysis (FIA-MS/MS) for screening or LC-MS/MS for confirmation.[1]

The Isomer Challenge (C5:1)

A critical analytical challenge is distinguishing 3-Methylcrotonyl-L-carnitine from Tiglylcarnitine (also C5:1).[1]

  • 3-Methylcrotonyl-L-carnitine: Marker for 3-MCC deficiency.[1]

  • Tiglylcarnitine: Marker for Beta-Ketothiolase deficiency.[1][6]

  • Differentiation: These isomers have identical precursor/product ions in standard MS/MS.[1] They must be separated chromatographically (UPLC) to avoid false diagnoses.[1]

Validated LC-MS/MS Protocol (Confirmation)

Sample Preparation:

  • Extraction: 3 mm Dried Blood Spot (DBS) punch.[1]

  • Solvent: 100 µL Methanol containing deuterated internal standards (d3-C5-Carnitine).

  • Agitation: 20 mins at room temperature.

  • Transfer: Supernatant transferred to a chemically inert 96-well plate.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes. (Isomers elute at distinct retention times).[1]

MS/MS Transitions (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methylcrotonyl-L-Carnitine 244.285.125
d3-Internal Standard 247.285.125

Note: The m/z 85 product ion corresponds to the characteristic +CH2-CH=CH-COOH fragment common to acylcarnitines.[1]

Visualization: Analytical Workflow

Workflow Sample DBS Sample (Patient) Extraction MeOH Extraction (+ IS d3-C5) Sample->Extraction Separation UPLC Separation (C18 Column) Extraction->Separation Inject Detection MS/MS (MRM) m/z 244 > 85 Separation->Detection Elute Data Quantification (Peak Area Ratio) Detection->Data

Figure 2: Standardized workflow for the extraction and LC-MS/MS quantification of acylcarnitines from dried blood spots.

Part 5: Synthesis & Preparation[9]

For research requiring high-purity standards where commercial stock is unavailable, the chloride salt can be synthesized via the acid chloride method.[1]

Reaction Principle:


[1]

Protocol:

  • Reagents: Dissolve L-Carnitine inner salt in Trifluoroacetic acid (TFA).

  • Acylation: Add 3-methylcrotonyl chloride (Senecioyl chloride) in slight excess (1.2 eq).

  • Conditions: Stir at 50°C for 2 hours under Nitrogen atmosphere.

  • Precipitation: Add diethyl ether to precipitate the crude product.

  • Purification: Recrystallize from isopropanol/acetone to yield the chloride salt.

  • Validation: Confirm structure via 1H-NMR and MS (Precursor m/z 244).

References

  • PubChem. (2023).[1] 3-Methylcrotonyl-L-carnitine (Compound).[1][2][3][4][7][8] National Library of Medicine.[1] [Link]

  • Sweetman, L., & Williams, J. C. (2001). Branched-Chain Organic Acidurias. In: The Metabolic and Molecular Bases of Inherited Disease.[9] McGraw-Hill.[1]

  • Millington, D. S., et al. (1990).[1] Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. [Link]

  • Di Gangi, I. M., et al. (2012).[1] A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma. Analytical and Bioanalytical Chemistry. [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Strategies for 3-Methylcrotonyl L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcrotonyl L-Carnitine (3-MCC) Chloride presents a distinct chromatographic challenge due to its permanent positive charge (quaternary ammonium), high polarity, and lack of a strong UV chromophore. While it is a critical diagnostic marker for 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD), it is also synthesized as a reference standard or therapeutic agent.

This guide moves beyond generic "cookbooks" to provide a logic-driven framework for method development. We present two distinct validated approaches:

  • Ion-Pairing Reversed-Phase (IP-RP): The robust "workhorse" for Quality Control (QC) and purity analysis of the Chloride salt.

  • HILIC-MS/UV: The modern "high-sensitivity" approach for bioanalysis and isomer resolution (separating 3-MCC from Isovalerylcarnitine).

Analyte Characterization & Method Selection

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure Quaternary Ammonium SaltPermanently charged (cationic) across the entire pH range (0-14).
Polarity Highly Hydrophilic (LogP < -2)Problem: Elutes in the void volume (

) on standard C18 columns. Solution: Requires Ion-Pairing or HILIC.
Chromophore Weak (Carbonyl/Carboxyl only)Problem: No absorption >220 nm. Solution: Detect at 205–210 nm (requires high-purity solvents) or use MS/RI detection.
Isomerism Isobaric with IsovalerylcarnitineProblem: Identical mass (MW 243.7). Solution: Critical pair resolution required via selectivity optimization.
Decision Matrix: Selecting the Right Mode

Use the following logic flow to determine the best protocol for your specific application.

MethodSelection Start Start: Define Application Matrix Matrix Type? Start->Matrix DrugSubstance Drug Substance (API) (High Conc, Purity Focus) Matrix->DrugSubstance Biofluid Biofluid (Plasma/Urine) (Trace Level, Isobar Focus) Matrix->Biofluid Detection Detection Avail? DrugSubstance->Detection If MS available MethodA PROTOCOL A: Ion-Pair RP-HPLC (UV) (Robust QC) DrugSubstance->MethodA Standard QC MethodB PROTOCOL B: HILIC-MS/UV (High Sensitivity) Biofluid->MethodB Clinical/R&D Detection->MethodB Impurity Profiling

Figure 1: Decision tree for selecting the chromatographic mode based on sample matrix and analytical goals.

Protocol A: Ion-Pairing RP-HPLC (QC & Purity Focus)

Context: This method is ideal for the analysis of the Chloride salt raw material. It uses an ion-pairing reagent (Sodium 1-Heptanesulfonate) to create a neutral complex with the cationic carnitine, allowing retention on a hydrophobic C18 stationary phase.

Scientific Rationale

Standard C18 columns cannot retain 3-MCC. By adding an anionic surfactant (Heptanesulfonate) to the mobile phase, the surfactant's hydrophobic tail embeds in the C18 stationary phase, while the anionic head interacts with the quaternary ammonium of 3-MCC. This "dynamic ion exchange" mechanism provides tunable retention.

Detailed Methodology

Instrument: HPLC with UV-Vis or PDA Detector (low dead volume flow cell recommended).

ParameterSpecificationNotes (The "Why")
Column C18 (L1), 250 x 4.6 mm, 5 µmA standard, high-surface-area C18 (e.g., Inertsil ODS-3 or equivalent) provides sufficient carbon load for the ion-pair reagent to adsorb.
Mobile Phase Buffer / Methanol (70:30 v/v)Methanol is preferred over Acetonitrile here because it stabilizes the ion-pair complex better and reduces baseline noise at 210 nm.
Buffer Prep 50 mM Phosphate Buffer (pH 2.5) + 10 mM Sodium 1-HeptanesulfonateCritical: pH must be acidic (2.5) to suppress ionization of silanols and carboxylic acid impurities (like Crotonic acid).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 210 nm3-MCC has an absorption maximum near 200-205 nm. 210 nm balances sensitivity with solvent cutoff noise.
Temperature 40°CSlightly elevated temperature improves mass transfer and peak symmetry for ion-paired analytes.
Injection 10 - 20 µLDissolve sample in Mobile Phase to prevent "solvent shock" and peak distortion.
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 6.8g

    
     in 900mL water. Add 2.2g Sodium 1-Heptanesulfonate. Adjust pH to 2.5 with diluted Phosphoric Acid.[1] Dilute to 1L. Filter through 0.22 µm nylon filter.
    
  • Column Equilibration (Crucial): Ion-pairing reagents require long equilibration times. Pump mobile phase for at least 60 minutes (or 20 column volumes) before the first injection to saturate the stationary phase.

  • System Suitability: Inject a standard 5 times. RSD of area must be < 2.0%.[2][3] Tailing factor must be < 1.5.

Troubleshooting Tip: If retention times drift, the column is not fully equilibrated with the ion-pair reagent. Do not use this column for other non-IP methods afterwards; ion-pairing reagents are notoriously difficult to wash off.

Protocol B: HILIC-MS/UV (Bioanalysis & Isomer Separation)

Context: This method is preferred for PK/PD studies, clinical diagnostics, or when MS detection is required. Ion-pairing reagents (Protocol A) suppress MS ionization and are therefore forbidden in MS workflows. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds via water partitioning.

Scientific Rationale

3-MCC partitions into a water-enriched layer adsorbed onto the polar stationary phase. Organic solvent (Acetonitrile) acts as the "weak" solvent. This method provides superior sensitivity and is capable of separating the isobaric interference Isovalerylcarnitine .

Detailed Methodology

Instrument: UHPLC or HPLC with MS/MS (Triple Quad) or UV.

ParameterSpecificationNotes (The "Why")
Column Amide-Bonded Phase (e.g., BEH Amide), 100 x 2.1 mm, 1.7 µmAmide phases are superior to bare silica for carnitines due to better peak shape and pH stability.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (in Water)Provides ionic strength and protonation control.
Mobile Phase B Acetonitrile (100%)The "weak" solvent in HILIC.
Gradient 90% B to 60% B over 10 minsStart high organic to retain the polar analyte.
Flow Rate 0.3 - 0.5 mL/minOptimized for ESI-MS sensitivity.
Detection ESI (+) MS/MSPrecursor Ion: 244.2 m/z. Product Ions: 85.1 m/z (characteristic carnitine backbone) and 185.1 m/z (loss of trimethylamine).
Isomer Separation Logic

3-Methylcrotonylcarnitine (3-MCC) and Isovalerylcarnitine (IVC) are isomers. In HILIC, the slight difference in hydrophobicity of the acyl chain (branched vs. unsaturated) allows for separation.

  • 3-MCC: Contains a double bond (rigid structure).

  • IVC: Saturated branched chain.

  • Optimization: If resolution is poor, lower the column temperature to 25°C to increase the interaction energy difference.

HILIC_Workflow Sample Sample (Biofluid/API) Prep Protein Precip (3:1 ACN:Sample) OR Dilution in 90% ACN Sample->Prep Injection Injection (Low Aqueous Content) Prep->Injection Partition HILIC Partitioning (Water Layer on Amide Phase) Injection->Partition Separation Separation of Isomers (3-MCC vs Isovaleryl) Partition->Separation Detection MS/MS Detection (m/z 244 -> 85) Separation->Detection

Figure 2: HILIC-MS workflow focusing on sample solvent compatibility and isomer resolution.

Validation Parameters (E-E-A-T)

To ensure the method is "Trustworthy," the following validation criteria (based on ICH Q2(R1)) should be met:

Specificity (Critical for 3-MCC)
  • Requirement: Baseline resolution (

    
    ) between 3-MCC and L-Carnitine  (precursor) and Crotonic Acid  (degradation product).
    
  • Protocol: Inject a mix of 3-MCC, L-Carnitine, and Crotonic Acid.

    • Note: In Protocol A (IP-RP), Crotonic Acid will elute very early (near void) as it is an organic acid, while 3-MCC elutes later.

Linearity & Range
  • Range: 80% to 120% of target test concentration.

  • Criteria:

    
    .[2]
    
  • Expert Insight: Carnitines are hygroscopic. Weighing errors are common. Always dry the standard or correct for water content (KF titration) before preparing stock solutions.

Robustness[2][3][4][5][6]
  • pH Variation:

    
     pH units. (Critical for Protocol A).
    
  • Ion-Pair Concentration:

    
    . (Significant effect on retention time in Protocol A).
    

References

  • United States Pharmacopeia (USP).USP <1225> Validation of Compendial Procedures.
  • Minkler, P. E., et al. (2015).[4] "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry. Link (Demonstrates HILIC separation of carnitine isomers).

  • GL Sciences. (2020). "Analysis of L-Carnitine and Acetyl-L-carnitine by IP-RP HPLC." Technical Note. Link (Source for ion-pairing conditions).

  • PubChem. "3-Methylcrotonyl-L-carnitine Compound Summary."[5] Link (Physicochemical properties).

  • Van Hove, J. L., et al. (1995). "3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency." Journal of Inherited Metabolic Disease. Link (Clinical context and metabolite identification).

Disclaimer: This application note is for research and development purposes. All methods must be validated in the user's laboratory according to local regulatory guidelines (e.g., GMP/GLP) before routine use.

Sources

Application Note: High-Integrity Preparation of 3-Methylcrotonyl L-Carnitine Chloride Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

3-Methylcrotonyl-L-carnitine (also known as C5:1 carnitine) is a critical acylcarnitine species used primarily as a biomarker in the screening and diagnosis of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , an autosomal recessive disorder of leucine catabolism. In metabolic research and Newborn Screening (NBS) via Tandem Mass Spectrometry (MS/MS), precise quantification of this metabolite is essential for distinguishing between true metabolic defects and benign variants.

This guide provides a rigorous, field-validated protocol for preparing stable stock solutions of 3-Methylcrotonyl-L-carnitine Chloride. It addresses specific physicochemical challenges, including the compound's hygroscopic nature and the susceptibility of the acyl-ester bond to hydrolysis under alkaline conditions.[1]

Physicochemical Profile & Handling

Understanding the molecule is the first step to accurate preparation. The chloride salt form is utilized to improve stability and solubility compared to the zwitterionic free base.

ParameterSpecification
Compound Name 3-Methylcrotonyl-L-Carnitine Chloride
Synonyms L-3-Methylcrotonylcarnitine; C5:1 Carnitine
CAS Number 64656-41-3 (Inner salt); Salt forms vary
Molecular Formula

Molecular Weight 279.76 g/mol (Chloride Salt)
Solubility Water (>50 mg/mL), Methanol (>10 mg/mL), Ethanol
pKa ~3.8 (Carboxyl group)
Hygroscopicity High (Must be weighed quickly or in a dry box)
Metabolic Context Diagram

The following diagram illustrates the origin of 3-Methylcrotonylcarnitine within the Leucine catabolism pathway, highlighting the enzymatic block (3-MCC) that necessitates this biomarker's monitoring.

LeucineCatabolism Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC Enzyme (Deficiency Block) Target 3-Methylcrotonyl-L-Carnitine (C5:1 Carnitine) MC_CoA->Target Carnitine Acyltransferase (Detoxification Shunt)

Figure 1: Pathway showing the accumulation of 3-Methylcrotonyl-CoA due to 3-MCC deficiency and its conversion to the diagnostic marker 3-Methylcrotonyl-L-carnitine.[2]

Critical Technical Considerations

The Hydrolysis Risk (pH Sensitivity)

The ester bond linking the 3-methylcrotonyl group to the carnitine backbone is thermodynamically unstable in alkaline environments.

  • Mechanism: Base-catalyzed hydrolysis cleaves the ester, releasing free L-carnitine and 3-methylcrotonic acid.

  • Impact: Using a basic solvent (pH > 7.5) or phosphate-buffered saline (PBS) without acidification can result in >15% degradation within 24 hours at room temperature.

  • Solution: Always maintain stock solutions in Methanol (neutral/slightly acidic) or acidified water (0.1% Formic Acid) . Avoid glass washed with high-alkaline detergents unless thoroughly rinsed.

Solvent Selection: Methanol vs. Water
  • Methanol (Recommended for MS/MS):

    • Pros: Excellent solubility, prevents bacterial growth, facilitates electrospray ionization (ESI) desolvation in MS.

    • Cons: Evaporation leads to concentration changes if not sealed tightly.

  • Water:

    • Pros: Necessary for cell culture or enzymatic assays.

    • Cons: High risk of hydrolysis if pH drifts; requires -80°C storage to prevent degradation.

Protocol: Preparation of 10 mM Primary Stock Solution

Objective: Prepare 5 mL of a 10 mM (10 mmol/L) Master Stock of 3-Methylcrotonyl-L-carnitine Chloride.

Reagents & Equipment
  • Analyte: 3-Methylcrotonyl-L-carnitine Chloride (Purity >98%).

  • Solvent: LC-MS Grade Methanol (preferred) or Milli-Q Water with 0.1% Formic Acid.

  • Container: Amber glass vial (silanized preferred to minimize adsorption, though less critical for carnitines than lipids) with PTFE-lined screw cap.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer.

Calculation Logic



Note: The factor 1000 converts the result to mg. Target Mass: 13.99 mg [3][4][5][6]
Step-by-Step Procedure
  • Equilibration: Allow the lyophilized standard vial to warm to room temperature (20-25°C) in a desiccator before opening. Why: Prevents condensation of atmospheric water onto the hygroscopic salt.

  • Weighing:

    • Place a clean weighing boat on the balance and tare.

    • Rapidly weigh approximately 14.0 mg of the substance. Record the exact weight (e.g., 14.12 mg).

  • Dissolution:

    • Transfer the solid into the 5 mL amber volumetric flask or calibrated glass vial.

    • Add approximately 3 mL of LC-MS Grade Methanol .

    • Vortex for 30 seconds until fully dissolved. The chloride salt should dissolve rapidly.

  • Volume Adjustment:

    • Add Methanol to bring the final volume to exactly 5.0 mL (or adjust volume based on the exact mass weighed to achieve exactly 10.0 mM).

    • Calculation Adjustment: If you weighed 14.12 mg:

      
      
      
  • Aliquoting: Dispense into 100 µL aliquots in polypropylene microcentrifuge tubes (O-ring sealed).

  • Storage: Store at -20°C (stable for 12 months) or -80°C (stable for >2 years).

Protocol: Working Standard for MS/MS (10 µM)

Objective: Create a working solution for instrument tuning or internal standard spiking.

  • Thaw one 100 µL aliquot of the 10 mM Master Stock on ice.

  • Dilution (1:1000):

    • Pipette 10 µL of Master Stock.

    • Add to 9.990 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Note: The formic acid is crucial here to protonate the carboxyl group and stabilize the ester during analysis.

  • Final Concentration: 10 µM (10 pmol/µL).

  • Usage: Use immediately. Discard remaining working solution after 24 hours.

Workflow Visualization

StockPrepWorkflow Start Lyophilized Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh ~14 mg (Rapidly) Equilibrate->Weigh Prevent Moisture Dissolve Dissolve in MeOH (LC-MS Grade) Weigh->Dissolve Adjust Adjust Volume (Target 10 mM) Dissolve->Adjust Aliquot Aliquot (100 µL) Polypropylene Tubes Adjust->Aliquot Store Store -20°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 2: Step-by-step workflow for the preparation and storage of 3-Methylcrotonyl-L-carnitine stock solutions.

Quality Control & Self-Validation

To ensure the protocol was successful, perform the following validation check:

  • Gravimetric Verification: If possible, prepare two independent stock solutions. Their MS signal intensity should match within <5%.

  • Precursor Ion Scan (MS/MS):

    • Infuse the 10 µM working solution.

    • Precursor Ion: 244.2 m/z (Positive Mode,

      
      ).
      
    • Product Ion: 85.1 m/z (Characteristic carnitine backbone fragment).

    • Validation: A strong signal at 244.2 -> 85.1 confirms the intact ester. A signal at 162.1 m/z (Free Carnitine) indicates hydrolysis has occurred.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71750254, 3-Methylcrotonyl-L-carnitine. Retrieved from [Link]

  • Millington, D. S., et al. (1991). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry. Retrieved from [Link]

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry.[6][7][8][9] (Demonstrates hydrolysis risks). Retrieved from [Link]

Sources

Technical Application Note: Solubility, Stability, and Handling of 3-Methylcrotonyl L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcrotonyl L-Carnitine Chloride (3-MCC) is a short-chain acylcarnitine of critical importance in metabolic research, specifically as a biomarker for 3-Methylcrotonyl-CoA Carboxylase deficiency and in studies of mitochondrial fatty acid


-oxidation. While structurally robust in solid form under controlled conditions, the ester linkage is susceptible to hydrolysis in solution, a process catalyzed by alkaline pH and elevated temperatures.[1] This guide provides validated protocols for solubilization, storage, and biological application, ensuring data integrity in metabolomics and pharmacological assays.

Chemical Identity and Physicochemical Properties[2][3]

Before handling, researchers must account for the hygroscopic nature of the chloride salt. Moisture absorption is the primary vector for solid-state degradation.

PropertySpecification
Chemical Name 3-Methylcrotonyl-L-carnitine chloride
Synonyms (R)-3-(3-methylbut-2-enoyloxy)-4-(trimethylammonio)butanoate chloride
Molecular Formula

Molecular Weight 279.76 g/mol
Physical State Crystalline solid (White to off-white)
Hygroscopicity High (Rapidly absorbs atmospheric moisture)
Storage (Solid) -20°C, Desiccated, Protected from light

Solubility Profile and Stock Solution Protocols

3-MCC is a polar, ionic compound. It exhibits high solubility in aqueous and polar organic solvents but is practically insoluble in non-polar solvents like hexane or diethyl ether.

Solvent Compatibility Table
SolventSolubility Limit (Est.)Stability RatingApplication Notes
Water (ddH₂O) > 50 mg/mLHigh (if pH < 7)Ideal for immediate biological use.
DMSO ~ 10-20 mg/mLHighPreferred for cryo-storage of stocks.
Ethanol (Abs.) ~ 20 mg/mLModerateGood for cellular dosing; prone to evaporation.
PBS (pH 7.4) > 50 mg/mLLow (Long-term)Avoid for storage. Risk of ester hydrolysis.
DMF ~ 10 mg/mLHighAlternative to DMSO for specific assays.
Protocol: Preparation of Master Stock Solutions

Objective: Prepare a stable 10 mg/mL stock solution for long-term use.

Materials:

  • 3-MCC Solid Standard

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%

  • Amber glass vials (Silanized preferred)

  • Argon or Nitrogen gas

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Accurately weigh the required amount of 3-MCC (e.g., 10 mg).

  • Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex gently for 30 seconds until fully dissolved.

    • Note: If using water, ensure pH is checked. If pH > 7.0, adjust carefully with dilute HCl to pH ~5.0-6.0 to maximize stability.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Gas Purge: Gently overlay the solution with Argon or Nitrogen gas to displace oxygen and moisture.

  • Storage: Seal tightly and store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Workflow Visualization: Solvent Selection

SolventSelection Start Start: 3-MCC Solubilization AppType Select Application Type Start->AppType InVivo In Vivo / Animal Dosing AppType->InVivo Animal Models InVitro In Vitro / Cell Culture AppType->InVitro Cellular Analytical Analytical Std (LC-MS) AppType->Analytical Quantification Saline Dissolve in Saline/Water (Prepare Fresh) InVivo->Saline StockDMSO Stock in DMSO (1000x) Store -20°C InVitro->StockDMSO StockMeOH Stock in 50% MeOH/Water (Acidified 0.1% FA) Analytical->StockMeOH CheckpH Check pH (Target 5.0-6.5) Saline->CheckpH DiluteMedia Dilute in Media (Immediate Use) StockDMSO->DiluteMedia

Figure 1: Decision matrix for solvent selection based on experimental application.

Stability and Degradation Mechanisms[1][2][6]

The primary stability risk for 3-MCC is hydrolysis of the ester bond , releasing L-Carnitine and 3-Methylcrotonic acid. This reaction is pH-dependent and temperature-sensitive.[2]

Critical Stability Factors
  • pH Sensitivity: Acylcarnitines are most stable at pH 3.0 – 6.0 .

    • Alkaline Conditions (pH > 8.0): Rapid hydrolysis occurs.[1] Half-life can be < 1 hour at pH 11.

    • Physiological pH (7.4): Slow hydrolysis occurs over days. Solutions in PBS should not be stored for >24 hours.

  • Temperature:

    • Room Temp (25°C): Aqueous solutions stable for ~24 hours (if acidic).

    • Refrigerated (4°C): Stable for 1-2 weeks.

    • Frozen (-20°C): Stable for months.[3][4]

  • Freeze-Thaw: Repeated cycling promotes hydrolysis and crystal growth. Limit to < 3 cycles.

Degradation Pathway Diagram

Degradation MCC 3-Methylcrotonyl L-Carnitine Hydrolysis Hydrolysis (Rate Limiting Step) MCC->Hydrolysis Products Degradation Products Hydrolysis->Products LCarn L-Carnitine Products->LCarn Acid 3-Methylcrotonic Acid Products->Acid HighPH High pH (>8.0) HighPH->Hydrolysis Catalyzes Heat Heat (>37°C) Heat->Hydrolysis Accelerates

Figure 2: Hydrolytic degradation pathway of 3-MCC. Alkaline pH and heat are the primary accelerators.

Biological Application Protocols

In Vivo Dosing Formulation

For animal studies, DMSO is often undesirable in high volumes.

  • Preferred Vehicle: Sterile Water or 0.9% Saline.

  • Preparation: Dissolve 3-MCC immediately prior to dosing.

  • pH Check: Ensure the final solution pH is near 6.0-7.0. If the solution is too acidic due to the chloride salt, buffer with a minimal amount of NaOH, but do not overshoot pH 7.5.

Extraction from Biological Matrices (Plasma/Tissue)

To accurately quantify 3-MCC in biological samples, enzymatic activity must be quenched immediately to prevent ex vivo hydrolysis.

Protocol:

  • Collection: Collect blood into EDTA tubes (Heparin can interfere with some PCR applications, but is okay for LC-MS).

  • Quenching/Precipitation: Add 3-4 volumes of ice-cold Methanol containing 0.1% Formic Acid to the sample.

    • Why Acidified Methanol? The acid stabilizes the ester bond, while methanol precipitates proteins and halts esterase activity.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer supernatant to a glass vial for LC-MS analysis.

Analytical Verification (HPLC-MS/MS)

Researchers should validate the stability of their stock solutions periodically.

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 100% B over 10 minutes. 3-MCC is relatively polar and will elute early; retention requires a column capable of retaining polar compounds (or use HILIC).

  • Detection: ESI Positive Mode. Monitor parent ion

    
    .
    
    • Note: Look for the appearance of free L-Carnitine (m/z 162.1) as a marker of degradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71750254, 3-Methylcrotonyl-L-carnitine. Retrieved from [Link].

  • Fingerhut, R., et al. (2001). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis. Analytical Chemistry. Retrieved from [Link](Cited for hydrolysis kinetics in biological matrices).

Sources

Quantitative Analysis of 3-Methylcrotonyl L-Carnitine in Biological Matrices Using 3-Methylcrotonyl L-Carnitine Chloride as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract and Application Overview

This document provides a comprehensive guide and detailed protocol for the use of 3-Methylcrotonyl L-Carnitine Chloride as a standard for the quantitative analysis of 3-Methylcrotonyl L-Carnitine (C5:1) in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Methylcrotonyl L-Carnitine is a critical biomarker for the diagnosis and monitoring of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, an inherited metabolic disorder of leucine catabolism.[1][2][3] Newborn screening programs utilizing tandem mass spectrometry have revealed that 3-MCC deficiency is one of the more common organic acidurias, with an incidence estimated between 1 in 36,000 to 1 in 50,000 births.[3][4][5]

Accurate quantification of this and other acylcarnitines is paramount for clinical diagnosis. This guide is designed for researchers, clinical laboratory scientists, and drug development professionals, offering a robust methodology grounded in the principles of stable isotope dilution mass spectrometry. We will detail the rationale behind procedural steps, from sample preparation to data analysis, ensuring a self-validating and reproducible workflow.

Principle of the Method

The quantitative analysis of acylcarnitines, including 3-Methylcrotonyl L-Carnitine, is the cornerstone for diagnosing numerous inborn errors of metabolism.[6][7][8] The methodology described herein employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and specificity compared to other analytical techniques.

The core principles are:

  • Chromatographic Separation: While direct infusion tandem mass spectrometry can provide acylcarnitine "profiles," it cannot distinguish between isomers (e.g., 3-methylcrotonylcarnitine vs. tiglylcarnitine).[9][10] The use of liquid chromatography, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), is essential for separating these isomeric species prior to detection, preventing false positives and ensuring accurate diagnostic information.[11]

  • Stable Isotope Dilution: Quantification is achieved by spiking samples with a known concentration of a stable isotope-labeled internal standard (e.g., 3-Methylcrotonyl-L-carnitine-d3).[6][12][13] This standard is chemically identical to the analyte but has a different mass. By measuring the response ratio of the analyte to its labeled internal standard, variations in sample extraction, matrix effects, and instrument response can be accurately compensated for, providing a highly precise and trustworthy measurement.

  • Tandem Mass Spectrometry (MS/MS) Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. Precursor ions corresponding to the analyte and internal standard are selectively isolated, fragmented, and specific product ions are monitored. This two-stage mass filtering provides exceptional specificity, minimizing interference from other components in the biological matrix.[10][14] Acylcarnitines characteristically yield a common product ion at m/z 85, which is often used for quantification.[15][16][17]

Materials and Instrumentation

Standard and Reagents
ReagentGradeSupplier ExampleNotes
This compound Analytical Standard (≥95%)LGC Standards, Sigma-AldrichPrimary calibrant. Store at 2-8°C.[18]
3-Methylcrotonyl-L-carnitine-d3 (Chloride) Labeled Internal StandardCayman Chemical, CILStore at -20°C.[12][13]
Methanol (MeOH)LC-MS GradeFisher Scientific, MerckFor extraction and mobile phase.
Acetonitrile (ACN)LC-MS GradeFisher Scientific, MerckFor mobile phase.
Formic Acid (FA)LC-MS Grade (≥99%)Pierce, Sigma-AldrichMobile phase modifier.
n-ButanolACS Grade or higherSigma-AldrichFor derivatization.
Acetyl ChlorideReagent GradeSigma-AldrichCatalyst for butanolic HCl preparation.
Deionized Water>18 MΩ·cmIn-house (e.g., Milli-Q)For mobile phase.
Quality Control MaterialsDried Blood Spot (DBS) formatCDC, ERNDIM, commercial vendorsFor method validation and routine QC.
Instrumentation and Consumables
ItemSpecification Example
LC System UHPLC system (e.g., Waters Acquity, Sciex ExionLC)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 4500, Waters Xevo TQ-S)
LC Column HILIC Column (e.g., Waters Atlantis HILIC, 2.1 x 50 mm)
Autosampler Capable of maintaining samples at 4-10°C
Sample Evaporator Nitrogen evaporator with heating block (e.g., Zymark TurboVap)
Consumables 96-well microplates, glass vials, puncher for DBS (3mm)

Experimental Protocols

Preparation of Standards and Reagents

Causality: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. Using a certified analytical standard ensures traceability. Serial dilutions create a range of concentrations to build a calibration curve that brackets the expected analyte concentrations in unknown samples.

Protocol 4.1.1: Standard Stock Solution (1 mg/mL)

  • Allow this compound to equilibrate to room temperature.

  • Accurately weigh approximately 1 mg of the standard and transfer to a 1 mL volumetric flask.

  • Dissolve in 50% Methanol/Water and bring to volume.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into cryovials and store at -20°C or colder. This stock is stable for at least 6 months.[19][20]

Protocol 4.1.2: Internal Standard Stock Solution (1 mg/mL)

  • Follow the same procedure as in 4.1.1 using 3-Methylcrotonyl-L-carnitine-d3 (Chloride).

  • Store aliquots at -20°C or colder.

Protocol 4.1.3: Working Calibration and QC Solutions

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution in 50% Methanol/Water.

  • Perform serial dilutions from the intermediate stock to create a series of working calibrator solutions. The concentration range should be appropriate for the expected clinical range of the analyte.

  • Prepare Quality Control (QC) solutions at low, medium, and high concentrations using the same procedure.

Protocol 4.1.4: Preparation of 3N Butanolic HCl

  • Work in a chemical fume hood.

  • Slowly and carefully add 24 mL of acetyl chloride to 100 mL of n-butanol in a glass bottle placed in an ice bath.

  • Stir gently for 10 minutes.

  • Cap the bottle and let it stand at room temperature overnight before use. This reagent is used for butylation, which converts the carboxyl group to a butyl ester, often improving chromatographic retention and ionization efficiency.[14][17]

Sample Preparation (from Dried Blood Spots)

Causality: This protocol is optimized for newborn screening samples. A 3mm disc provides a standardized volume of blood. The extraction solvent, containing the internal standard, simultaneously lyses cells, precipitates proteins, and solubilizes the acylcarnitines. The internal standard is added at the very beginning to account for any analyte loss during the subsequent extraction, evaporation, and derivatization steps.

Protocol 4.2.1: Extraction

  • Punch a 3 mm disc from the dried blood spot (DBS) sample into a 96-well microplate. Include calibrators and QCs prepared on blank filter paper.

  • To each well, add 100 µL of extraction solvent (Methanol containing the appropriate concentration of the internal standard, e.g., 3-Methylcrotonyl-L-carnitine-d3).

  • Seal the plate and shake on a plate shaker for 30 minutes at room temperature.

  • Centrifuge the plate to pellet the filter paper and proteins.

  • Carefully transfer 75 µL of the supernatant to a new 96-well plate.

Protocol 4.2.2: Derivatization

  • Place the plate with the supernatant in a nitrogen evaporator and dry completely at 40-50°C.

  • Add 60 µL of 3N Butanolic HCl (from step 4.1.4) to each well.

  • Seal the plate and incubate at 65°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (or an appropriate reconstitution solvent for HILIC chromatography).

  • Seal, vortex briefly, and centrifuge. The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Causality: The HILIC column separates polar analytes like acylcarnitines. The gradient elution starts with high organic content to promote retention on the HILIC stationary phase and gradually increases the aqueous component to elute the analytes. The MS/MS parameters are highly specific for the butylated form of 3-Methylcrotonyl L-Carnitine and its deuterated internal standard.

Table 1: Suggested LC-MS/MS Parameters

ParameterSetting
LC Column Atlantis HILIC, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
LC Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) [To be determined empirically] e.g., Precursor Q1: m/z 300.2
MRM Transition (Analyte) [To be determined empirically] e.g., Product Q3: m/z 85.1
MRM Transition (IS) [To be determined empirically] e.g., Precursor Q1: m/z 303.2
MRM Transition (IS) [To be determined empirically] e.g., Product Q3: m/z 85.1
Collision Energy (CE) [To be determined empirically]
Dwell Time 50 ms

Note: The exact m/z values for precursor ions will correspond to the [M+H]+ of the butylated forms of the analyte and internal standard. Product ions and collision energies must be optimized on the specific mass spectrometer being used.

Data Acquisition and Processing

  • Sequence Setup: Create a sequence in the instrument control software. Start with blank injections, followed by the calibration curve (lowest to highest concentration), QC samples, and then the unknown samples.

  • Calibration Curve: After data acquisition, integrate the chromatographic peaks for both the analyte and the internal standard. Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area). Plot the response ratio against the known concentration of the calibrators.

  • Regression Analysis: Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² is often used to improve accuracy at the lower end of the curve. The coefficient of determination (R²) should be >0.99 for the curve to be accepted.

  • Quantification: Determine the concentration of 3-Methylcrotonyl L-Carnitine in the QC and unknown samples by interpolating their response ratios from the linear regression equation of the calibration curve.

  • Quality Control: The calculated concentrations of the QC samples must fall within pre-defined acceptance criteria (e.g., ±20% of the nominal value) for the run to be considered valid.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Derivatization cluster_analysis LC-MS/MS Analysis & Data Processing DBS Dried Blood Spot (DBS) Sample Punch Punch 3mm Disc into 96-Well Plate DBS->Punch Add_IS Add Methanolic Internal Standard Punch->Add_IS Extract Shake (30 min) & Centrifuge Add_IS->Extract Cal_Stock Prepare Calibrator & QC Stocks Cal_DBS Spot Calibrators & QCs on Blank Paper Cal_Stock->Cal_DBS Cal_Punch Punch Calibrator & QC DBS Cal_DBS->Cal_Punch Cal_Punch->Add_IS Transfer Transfer Supernatant Extract->Transfer Dry1 Evaporate to Dryness (N2) Transfer->Dry1 Deriv Add Butanolic HCl & Heat (65°C) Dry1->Deriv Dry2 Evaporate to Dryness (N2) Deriv->Dry2 Recon Reconstitute in Mobile Phase Dry2->Recon Inject Inject into LC-MS/MS System Recon->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peaks & Calculate Ratios Acquire->Integrate CalCurve Generate Calibration Curve (R² > 0.99) Integrate->CalCurve Quantify Calculate Unknown Concentrations CalCurve->Quantify Report Review QC & Report Results Quantify->Report

Caption: Workflow for the quantification of 3-Methylcrotonyl L-Carnitine.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Signal Instrument issue (ESI probe, etc.).Check instrument tuning and performance.
Incomplete derivatization.Check butanolic HCl reagent; ensure incubation temp/time is correct.
Poor extraction recovery.Ensure adequate shaking/vortexing; check extraction solvent.
Poor Peak Shape Column degradation.Replace LC column.
Incompatible reconstitution solvent.Ensure reconstitution solvent is similar to initial mobile phase conditions.
Clogging in LC system.Flush system; check/replace filters and tubing.
High Variability (Poor Precision) Inconsistent sample preparation.Ensure consistent pipetting, evaporation, and reconstitution steps.
Autosampler issue.Check injection volume precision.
Matrix effects.Evaluate need for different sample cleanup (e.g., SPE); ensure good chromatography.
Calibration Curve Fails (R² < 0.99) Inaccurate standard dilutions.Remake calibrators from stock solutions.
Contamination or carryover.Run multiple blank injections; optimize needle wash method.
Detector saturation.Dilute upper-level calibrators or reduce injection volume.

References

  • HRSA. (n.d.). 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening.
  • Newbornscreening.info. (n.d.). 3MCC (3-methylcrotonyl-CoA carboxylase deficiency).
  • Newborn Screening. (n.d.). 3MCC Fact Sheet.
  • Wikipedia. (2023). 3-Methylcrotonyl-CoA carboxylase deficiency.
  • Arnold, G. L., et al. (2012). A Delphi-based consensus clinical practice protocol for the diagnosis and management of 3-methylcrotonyl CoA carboxylase deficiency. Molecular Genetics and Metabolism. Retrieved from [Link]

  • Millington, D. S., et al. (1995). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Li, Y., et al. (2019). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]

  • Marques, L., & Llerena, J. (2010). Measurement of plasma/serum acylcarnitines using tandem mass spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • Scott, D., et al. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. Retrieved from [Link]

  • Florida Newborn Screening. (n.d.). 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC).
  • Metabolic Support UK. (n.d.). 3-Methylcrotonyl-CoA Carboxylase Deficiency.
  • Utah's Newborn Screening. (n.d.). 3MCC Deficiency.
  • Vreken, P., et al. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. Retrieved from [Link]

  • Orphanet. (n.d.). 3-methylcrotonyl-CoA carboxylase deficiency.
  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

  • Labchem. (n.d.). 3-Methylcrotonyl-L-carnitine-d3 (chloride).
  • Chen, T., et al. (2024). Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou, China. Clinica Chimica Acta.
  • Cambridge Isotope Laboratories. (n.d.). Carnitine/Acylcarnitine Standards for Mass Spectrometry.
  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.
  • Turgeon, C. T., et al. (2014). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites.
  • Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual.
  • Fingerhut, R., et al. (2009). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples. ResearchGate. Retrieved from [Link]

  • van Hove, J. L., et al. (1995). 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Leal, M. F., et al. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine.
  • Bruce, S., et al. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
  • Sigma-Aldrich. (n.d.). Synthesis & HILIC/MS Analysis of Acylcarnitines.
  • Cayman Chemical. (n.d.). 3-Methylcrotonyl-L-carnitine-d3 (chloride).
  • BenchChem. (n.d.). Application of 3-Methylcrotonylglycine as a Biomarker in Newborn Screening.
  • LGC Standards. (n.d.). This compound.
  • Derks, T. G. J., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening.
  • De Jesús, V. R., et al. (2010). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta.
  • Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Baumgartner, M. R., et al. (2001). The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency. American Journal of Human Genetics.
  • Sigma-Aldrich. (n.d.). 3-Methylcrotonyl- L -carnitine analytical standard.
  • Gallardo, M. E., et al. (2012). Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl. Gene.
  • CymitQuimica. (n.d.). This compound.
  • Koeberl, D. D., et al. (2003). Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcrotonyl-L-carnitine.
  • Lee, Y. W. (2005). Isolated 3-Methylcrotonyl CoA Carboxylase Deficiency Detected by Newborn Screening Program Using Tandem Mass Spectrometry. Journal of the Korean Society of Neonatology. Retrieved from [Link]

  • Tombre, B. J., & Schafer, S. (1975). New Synthesis of (RS)-carnitine Chloride. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • van Hove, J. L., et al. (1993). Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. (n.d.). INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. European Patent Office. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Methylcrotonyl L-Carnitine Chloride Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Stable Reference Material

3-Methylcrotonyl L-Carnitine Chloride is a pivotal biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency, an inherited metabolic disorder. As a reference material, its purity and stability are paramount for the accuracy and reproducibility of analytical methods, particularly in newborn screening and clinical diagnostics utilizing mass spectrometry. The integrity of this standard directly impacts the reliability of quantitative analyses, making its proper storage and handling a cornerstone of good laboratory practice. This document provides a detailed guide, grounded in chemical principles and empirical data, to ensure the long-term viability of this compound reference standards.

Physicochemical Properties Influencing Storage

To establish an optimal storage strategy, it is essential to understand the inherent properties of this compound.

  • Physical Form : The reference material is typically supplied as a solid, often a white to off-white powder[1][2].

  • Hygroscopicity : A key characteristic of many carnitine derivatives is their hygroscopic nature, meaning they readily absorb moisture from the atmosphere[2][3]. This is a critical consideration as the presence of water can accelerate degradation.

  • Chemical Structure : As an acylcarnitine, the molecule contains an ester linkage. This ester bond is susceptible to hydrolysis, which is the primary degradation pathway, yielding L-carnitine and 3-methylcrotonic acid[3][4]. This reaction is catalyzed by moisture and elevated temperatures.

Primary Storage and Stability

The principal goal of proper storage is to mitigate the chemical and physical degradation of the reference material. This is achieved by controlling the environmental factors of temperature and moisture.

Recommended Storage Conditions

Based on supplier recommendations and stability data for acylcarnitines, the following conditions are mandated for long-term storage of the solid reference material.

ParameterConditionRationale
Temperature -20°C Minimizes molecular motion and slows the rate of chemical degradation, including hydrolysis. This is the most consistently recommended temperature by major suppliers[5][6][7][8].
Atmosphere Dry/Inert The compound's hygroscopic nature necessitates protection from moisture. Storage in a desiccator or under an inert gas like argon or nitrogen is ideal.
Container Tightly Sealed Prevents the ingress of atmospheric moisture and oxygen. Original supplier vials are designed for this purpose[3].
Light Protected from Light Although less critical than temperature and moisture, protection from light is a general best practice for preserving the integrity of organic compounds[3][8].

Studies on the stability of acylcarnitines in biological samples, such as dried blood spots, corroborate these conditions. Research has shown that acylcarnitines are stable for at least 330 days when stored at -18°C, whereas prolonged storage at room temperature leads to significant hydrolysis[4][9]. The rate of this degradation is logarithmic and is influenced by the acyl chain length[4]. To ensure the highest integrity for a primary reference standard, storage at ≤ -20°C is imperative[10].

Protocols for Handling and Use

Adherence to strict protocols upon receipt and during use is crucial to prevent contamination and degradation.

Initial Receipt and Aliquoting Workflow

It is strongly advised to aliquot the reference material upon first use to avoid repeated warming and cooling cycles of the entire stock.

G cluster_0 Initial Receipt and Aliquoting A Receive Material (Shipped at ambient or on ice) B Equilibrate vial to Room Temperature (in a desiccator, ~30 min) A->B Prevents condensation C Open vial in controlled atmosphere (Glove box or low humidity area) B->C D Weigh and dispense aliquots into pre-labeled, airtight vials C->D E Flush aliquot vials with inert gas (e.g., Argon) D->E Displaces moisture/air F Seal vials tightly E->F G Store master and aliquot vials at -20°C F->G

Caption: Workflow for receiving and aliquoting the reference standard.

Preparation of Stock Solutions

Aqueous solutions of acylcarnitines are significantly less stable than the solid material.

Protocol:

  • Select Vial : Remove a single, pre-weighed aliquot from the -20°C freezer.

  • Equilibrate : Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation on the solid material.

  • Solvent Selection : Use a high-purity, appropriate solvent as specified by your analytical method (e.g., methanol, water).

  • Dissolution : Reconstitute the solid to the desired concentration. Gentle vortexing or sonication can aid dissolution.

  • Storage of Solution : If immediate use is not possible, stock solutions should be stored at -20°C or lower. For short-term use (up to a few days), storage at 2-8°C may be acceptable, but stability should be verified[3]. Avoid repeated freeze-thaw cycles.

Causality : The stability of acylcarnitines in aqueous solutions is highly dependent on pH and temperature[3]. Hydrolysis of the ester bond is accelerated in basic conditions (pH > 9) and at elevated temperatures[3]. Therefore, preparing fresh solutions for each experiment is the best practice. If stock solutions must be stored, freezing them minimizes hydrolytic degradation.

Quality Control and Verification

The integrity of the reference material should be periodically verified, especially for long-term studies or if improper storage is suspected.

  • Visual Inspection : Check for changes in the physical appearance of the solid, such as clumping or discoloration, which could indicate moisture absorption[3].

  • Analytical Verification : Use a qualified analytical method (e.g., LC-MS/MS) to compare an aged aliquot against a freshly opened one or a new lot. Look for the appearance of degradation products, primarily L-carnitine.

  • Forced Degradation : Performing forced degradation studies (e.g., exposure to heat, acid, base) can help identify potential degradation products and confirm the stability-indicating nature of the analytical method used for verification[3].

The decision-making process for handling this reference material can be visualized as follows:

G Start Start: Handle Reference Material IsSolid Is material in solid form? Start->IsSolid StoreSolid Store at -20°C in desiccator IsSolid->StoreSolid Yes IsSolution Is material in solution? IsSolid->IsSolution No End End StoreSolid->End StoreSolution Store at ≤ -20°C (Avoid freeze-thaw) IsSolution->StoreSolution Yes UseImmediately Use immediately (Best Practice) IsSolution->UseImmediately No (Prepare fresh) StoreSolution->End UseImmediately->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI for Acylcarnitine Chloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization, Troubleshooting, and Artifact Elimination for Acylcarnitine Analysis[1]

Executive Summary

This guide addresses the specific challenges of analyzing acylcarnitine chloride salts via Electrospray Ionization (ESI). While acylcarnitines are zwitterionic by nature, the chloride salt form (commonly supplied as reference standards) introduces specific solubility and ionization constraints.[1]

The Core Challenge: Acylcarnitines possess a permanent positive charge (quaternary ammonium) and a carboxylic acid group.[1] In the chloride salt form, the counter-ion (


) can induce ion suppression if not properly managed during stock preparation.[1] Furthermore, the "soap-like" properties of long-chain acylcarnitines (C16–C18) require rigorous system passivation to prevent carryover.[1][2]
Module 1: The Chemistry of Ionization & Sample Preparation
1.1 The Chloride Salt Paradox

When you purchase standards (e.g., Palmitoyl-L-carnitine chloride), you are handling a salt.[1][2] In ESI, high concentrations of non-volatile anions like chloride can suppress the signal of your target cation.

  • Mechanism: The quaternary ammonium group provides a permanent positive charge (

    
    ).[1] However, the carboxylic acid group (
    
    
    
    ) can deprotonate to
    
    
    , creating a zwitterion (net charge 0) which flies poorly in MS.[1]
  • The Fix: You must force the molecule into a net positive state (

    
    ) by protonating the carboxylic acid.[1] This requires an acidic mobile phase .[2]
    
1.2 Critical Protocol: Stock Solution Preparation

Do not inject high-concentration chloride salts directly into the MS.[1][2]

StepActionScientific Rationale
1. Primary Stock Dissolve Chloride Salt in 100% Methanol (1–5 mg/mL).Chloride salts are highly soluble in MeOH. Avoid water in the primary stock to prevent hydrolysis of the ester bond.
2. Working Std Dilute >1:1000 into Mobile Phase A .Dilution effectively "removes" the chloride interference, rendering it negligible relative to the buffer ions.
3. pH Control Ensure Final pH < 3.0.Forces the carboxylic acid (

) to remain protonated (

), ensuring the molecule behaves as a cation, not a zwitterion.[1]
Module 2: LC-MS/MS Configuration
2.1 Mobile Phase Chemistry

The choice of buffer is binary: Ammonium Formate or Ammonium Acetate . For acylcarnitines, Formate is superior due to its lower pKa, maintaining the acidic environment required for the


 charge state.
  • Mobile Phase A: 95% Water / 5% Acetonitrile + 0.1% Formic Acid + 10mM Ammonium Formate.[1][3]

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1][3]

    • Note: The small water content in B helps solubilize the ammonium salts, preventing precipitation in the LC lines.

2.2 Mass Spectrometry Transitions (MRM)

Acylcarnitines share a common fragmentation pattern. The "Gold Standard" transition relies on the loss of the trimethylamine group or the characteristic fragment of the carnitine backbone.[1]

  • Precursor Ion:

    
     (Technically 
    
    
    
    since it's already charged).[1]
  • Dominant Product Ion: 85 Da (

    
    ).[1][2]
    
  • Secondary Product Ion: 59 Da (Trimethylamine group,

    
    ).[1]
    

Critical Setting: For "Precursor Ion Scanning" (PIS) experiments (common in newborn screening), scan for precursors of m/z 85 .[1]

Module 3: Visualization of the Workflow

The following diagram illustrates the critical path from salt dissolution to signal generation, highlighting the charge state changes.

AcylcarnitineWorkflow cluster_chem Chemical State Transformation Salt Acylcarnitine Chloride Salt (Solid) Stock Stock Solution (MeOH) Dissociated Cl- Salt->Stock Dissolution LC LC Column (Acidic pH < 3) Stock->LC Dilution (Cl- negligible) ESI ESI Source (Desolvation) LC->ESI Elution (Cation Form) Cation Net Cation (+1) (Target State) LC->Cation MS Mass Spec (Detection of m/z 85) ESI->MS Fragmentation Zwit Zwitterion Potential (Avoid Neutral pH)

Caption: Workflow transforming the chloride salt into the analyzable cation state. Note the critical pH control in the LC stage to prevent zwitterion formation.

Module 4: Troubleshooting & FAQs
Q1: I see significant carryover, especially with C16 (Palmitoyl) and C18 (Stearoyl) carnitines. How do I fix this?

The Cause: Long-chain acylcarnitines act like surfactants (soaps).[1][2] They adhere to the metallic surfaces of the injector needle and the rotor seal. The Solution:

  • Needle Wash: Use a strong organic wash. A mixture of Isopropanol:Acetonitrile:Acetone (40:40:20) is highly effective for stripping lipids.[1]

  • System Passivation: If the system was previously used for proteins, perform a passivation flush with 6M Nitric Acid (remove column first!) to strip binding sites, followed by extensive water flushing.[1]

  • Column Choice: Switch to a C8 column instead of C18. C8 provides less hydrophobic retention, allowing the "sticky" C18-carnitines to elute sharper and cleaner.[1][2]

Q2: My sensitivity is low, and I see sodium adducts

.

The Cause: Sodium adducts compete with the protonated molecular ion.[1] This often happens if glassware is washed with detergents or if the mobile phase pH is not acidic enough. The Solution:

  • Acidify: Ensure your mobile phase has at least 0.1% Formic Acid .[2] The excess protons suppress sodium coordination.

  • Plasticware: Switch from glass to high-quality polypropylene or silanized glass vials to reduce sodium leaching.

  • Source Temp: Increase the ESI Source Temperature (Gas Temp). Acylcarnitines are relatively thermally stable; higher heat (

    
    ) helps desolvate the cluster and break sodium adducts.[1]
    
Q3: Should I derivatize (butylate) my samples?

Analysis:

  • Derivatized (Butylated): Converts the carboxylic acid to a butyl ester.[1] This removes the negative charge potential, locking the molecule as a permanent cation.

    • Pros: Higher sensitivity, no zwitterion issues.

    • Cons: Labor-intensive (requires heating with Butanol/HCl), risk of hydrolysis, corrosive reagents.[1]

  • Underivatized (Direct):

    • Pros: Fast, simple.

    • Cons: Requires strict chromatographic pH control (as described in Module 1).[1] Verdict: With modern triple-quadrupole instruments (e.g., Sciex 6500+, Waters TQ-XS), underivatized analysis is preferred due to sufficient native sensitivity, provided you use the acidic mobile phase strategy.[1][2]

Q4: Why is the chloride salt standard difficult to dissolve in Acetonitrile?

The Science: Acylcarnitine chloride salts are ionic. Acetonitrile is a polar aprotic solvent with poor solubility for salts. The Fix: Always dissolve the initial solid standard in Methanol (protic solvent) or Water/Methanol mix.[1] Once dissolved, it can be diluted into Acetonitrile-based mobile phases without precipitation.[1][2]

References
  • Hoppel, C. (2003).[1] Determination of acylcarnitines and free carnitine in biological fluids and tissues.[4] This foundational text outlines the extraction and handling of acylcarnitines, emphasizing the stability of the ester bond.[1]

  • Minkler, P. E., et al. (2015).[1] Quantification of acylcarnitines in plasma and tissues: LC-MS/MS vs. derivatization.[1][2][5] This paper compares the butylated vs. underivatized methods, validating the sensitivity of the non-derivatized approach on modern instruments.

  • Chace, D. H., et al. (2003).[1] Use of tandem mass spectrometry for multianalyte screening of dried blood specimens from newborns.[1][4] The authoritative source on the m/z 85 precursor scan method.

  • Agilent Technologies. (2020).[1] Analysis of Acylcarnitines by LC/MS/MS. Technical note detailing mobile phase additives (Formic acid/Ammonium formate) for optimal ionization.

Sources

Stability of 3-Methylcrotonyl L-Carnitine Chloride after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of 3-Methylcrotonyl L-Carnitine Chloride (often abbreviated as C5:1 Carnitine or 3-MCC). It is designed for researchers utilizing this compound as an internal standard or metabolite marker in mass spectrometry (LC-MS/MS) and metabolic profiling.

Executive Summary: Stability Profile

This compound is a short-chain, branched acylcarnitine. While the chloride salt form provides crystalline stability, the ester linkage is susceptible to hydrolysis.

  • Solid State: Stable for >2 years at -20°C.

  • Solution State: Susceptible to hydrolysis at Room Temperature (RT) and neutral/alkaline pH.[1]

  • Freeze-Thaw (F/T) Sensitivity: Moderate. Limit to <3 cycles.

  • Critical Insight: Unlike long-chain acylcarnitines (e.g., C16, C18), short-chain species like C5:1 are kinetically more labile and hydrolyze faster in aqueous solutions [1, 2].

Part 1: The Mechanism of Instability

To troubleshoot effectively, you must understand why the molecule degrades.

The Hydrolysis Trap: The primary degradation pathway is the hydrolysis of the ester bond connecting the 3-methylcrotonyl group to the carnitine backbone. This reaction releases free L-carnitine and 3-methylcrotonic acid. This process is accelerated by:

  • pH shifts: Occurring during the freezing process (buffer salt precipitation).

  • Moisture: Condensation inside the tube during thawing.

  • Temperature: Logarithmic decay rates are observed at RT compared to -20°C [3].

Visualizing the Degradation Pathway

The following diagram illustrates the structural vulnerability of the compound during handling.

HydrolysisPathway cluster_impact Analytical Impact Compound 3-Methylcrotonyl L-Carnitine (Active) Hydrolysis Hydrolysis of Ester Bond Compound->Hydrolysis Susceptibility Factor1 High pH (>7.0) Factor1->Hydrolysis Factor2 Repeated Freeze-Thaw Factor2->Hydrolysis Factor3 RT Storage (>24 Hours) Factor3->Hydrolysis Product1 Free L-Carnitine (Interfering Artifact) Hydrolysis->Product1 Product2 3-Methylcrotonic Acid (Loss of Signal) Hydrolysis->Product2

Figure 1: The hydrolysis degradation pathway. Note that "Free L-Carnitine" is often monitored in the same panel; degradation of C5:1 causes a false elevation of C0 (Free Carnitine) and a false decrease of C5:1.

Part 2: Troubleshooting & FAQs
Category A: Freeze-Thaw & Storage

Q1: My sample arrived with the dry ice melted and the vial warm. Is it ruined?

  • Assessment: Likely Usable , but verify.

  • Reasoning: In the solid state (lyophilized powder), the chloride salt is resilient. Short-term exposure (24-48h) to ambient temperature does not cause massive degradation if the vial was sealed (preventing moisture ingress).

  • Action: Immediately store at -20°C. If preparing a quantitative standard curve, compare the response factor against a known fresh control if possible.

Q2: How many freeze-thaw cycles are safe for a stock solution?

  • Limit: Maximum 3 cycles .

  • Scientific Context: Data on dried blood spots indicates that C5:1 (3-Methylcrotonyl) is among the least stable acylcarnitines, showing significant decay compared to C3 or C16 species [2].

  • Protocol:

    • Reconstitute the master stock.

    • Immediately aliquot into single-use volumes (e.g., 50 µL).

    • Snap-freeze at -80°C or -20°C.

    • Never refreeze a working solution (diluted in aqueous buffer).

Q3: Can I store the reconstituted solution in the fridge (4°C)?

  • Verdict: No.

  • Risk: Hydrolysis continues at 4°C, albeit slower than at RT. Acylcarnitines in aqueous solution can degrade significantly within 1-2 weeks at 4°C [3].

  • Solution: Always store frozen.

Category B: Solvents & Reconstitution

Q4: What is the best solvent to maximize stability?

  • Recommendation: Methanol (MeOH) or 50:50 MeOH:Water .

  • Why? Pure water promotes hydrolysis. Methanol suppresses ionization of the ester bond and prevents bacterial growth.

  • Acidification: Slight acidification (0.1% Formic Acid) can stabilize the ester bond, but ensure this is compatible with your downstream chromatography. Avoid alkaline buffers (pH > 7.5) at all costs.

Q5: I see a precipitate after thawing. What happened?

  • Cause: The "Chloride" salt may have lower solubility in high-organic solvents at -20°C, or buffer salts have crashed out.

  • Fix: Vortex vigorously for 30 seconds and sonicate for 5 minutes at room temperature. Ensure the solution is fully clarified before pipetting. If the precipitate persists, the concentration may be too high for the solvent temperature; dilute the stock.

Part 3: Optimized Handling Workflow

Use this decision tree to ensure sample integrity from arrival to analysis.

HandlingWorkflow Arrival Product Arrival (Solid/Powder) CheckTemp Check Temperature Arrival->CheckTemp Cold Cold/Frozen CheckTemp->Cold Yes Warm Thawed/Warm CheckTemp->Warm No StoreSolid Store Solid at -20°C (Desiccated) Cold->StoreSolid Inspect Inspect Vial Integrity (Sealed?) Warm->Inspect Inspect->StoreSolid Intact Recon Reconstitution Step Inspect->Recon Compromised/Immediate Use StoreSolid->Recon When needed Solvent Use 100% MeOH or 50% MeOH/H2O Recon->Solvent Aliquot Aliquot Immediately (Single-Use) Solvent->Aliquot Freeze Snap Freeze (-80°C preferred) Aliquot->Freeze

Figure 2: Recommended workflow for minimizing freeze-thaw damage.

Part 4: Stability Data Summary
ConditionStability StatusNotes
Solid (-20°C) High Stable for >2 years if kept dry.
Solid (RT) Moderate Stable for days/weeks; sensitive to humidity.
Solution (MeOH, -20°C) High Stable for 6-12 months.
Solution (Water, 4°C) Low Significant hydrolysis >1 week.
Solution (Plasma/Blood) Unstable C5:1 is a "rapid decay" marker in DBS [2].
Freeze-Thaw (Solution) Moderate <10% degradation after 3 cycles; >20% risk after 5+ cycles.
References
  • Fingerhut, R. et al. (2009).[2][3] Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism.[2][3][4] Analytical Chemistry. Link

  • Haijes, H.A. et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. Link

  • Moseley, K. et al. (2013). Stability of acylcarnitines in plasma and dried blood spots.[1][2][3] Molecular Genetics and Metabolism. (General consensus on short-chain acylcarnitine hydrolysis rates).

Sources

Validation & Comparative

Differentiating 3-Methylcrotonylcarnitine from 3-Hydroxyisovalerylcarnitine: A Technical Guide to Overcoming MS/MS Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

In the analysis of acylcarnitines for Inborn Errors of Metabolism (IEM), 3-Hydroxyisovalerylcarnitine (3-HIVc, often denoted as C5-OH) and 3-Methylcrotonylcarnitine (3-MCC, often denoted as C5:1) represent a unique analytical challenge. While they are distinct metabolic intermediates in leucine catabolism, they are inextricably linked by a phenomenon known as in-source dehydration .

In electrospray ionization (ESI) sources, the labile hydroxyl group of 3-HIVc can spontaneously dehydrate, forming an ion identical in mass-to-charge ratio (m/z) to 3-MCC. Without chromatographic separation, this artifact can lead to:

  • False Positives for 3-MCC: Misinterpreting a high C5-OH signal as a concurrent elevation of C5:1.

  • Diagnostic Ambiguity: Difficulty distinguishing primary 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD) from other conditions like Biotinidase Deficiency.

This guide details the mechanism of this interference and provides a validated LC-MS/MS workflow to differentiate these compounds with certainty.

Metabolic Context: The Leucine Catabolism Pathway[1][2]

To understand the analytical necessity, one must understand the biological origin. 3-MCC is the direct substrate of the enzyme 3-Methylcrotonyl-CoA Carboxylase. When this enzyme fails, 3-MCC accumulates but is rapidly hydrated by crotonase into 3-HIVc. Consequently, 3-HIVc is often the primary marker for 3-MCC deficiency, despite 3-MCC being the proximal block.

LeucinePath Leu Leucine KIC alpha-Ketoisocaproate Leu->KIC IvCoA Isovaleryl-CoA KIC->IvCoA Transamination MCC_CoA 3-Methylcrotonyl-CoA (Precursor to 3-MCC) IvCoA->MCC_CoA IVD HIV_CoA 3-Hydroxyisovaleryl-CoA (Precursor to 3-HIVc) MCC_CoA->HIV_CoA Crotonase (Reversible) MG_CoA 3-Methylglutaconyl-CoA MCC_CoA->MG_CoA MCCC (Biotin dependent) C51 3-Methylcrotonylcarnitine (C5:1) MCC_CoA->C51 CAT C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) HIV_CoA->C5OH CAT BCKDH BCKDH IVD Isovaleryl-CoA Dehydrogenase MCCC 3-MCC Carboxylase (The Block) Crotonase Crotonase (Hydratase)

Figure 1: Leucine catabolism pathway showing the relationship between the C5:1 and C5-OH acylcarnitine species.[1] Note that 3-MCC deficiency blocks the pathway at the red node, causing backup into 3-HIVc.

The Analytical Challenge: In-Source Dehydration

The core issue is not biological, but physical. Inside the heated ESI source of a mass spectrometer, 3-HIVc undergoes thermal degradation.

The Mechanism[1]
  • 3-HIVc (Protonated, Underivatized):

    
     Da.
    
  • Thermal Stress: The hydroxyl group at the C3 position is labile.

  • Water Loss: Neutral loss of

    
     (18 Da).
    
  • Artifact Formation: The resulting ion has an m/z of

    
    .
    
  • Interference: Real 3-MCC (C5:1) also has a protonated mass of

    
    .
    

If you rely solely on Flow Injection Analysis (FIA-MS/MS) without chromatography, the signal at m/z 246 represents a sum of Real 3-MCC + Dehydrated 3-HIVc .

DehydrationArtifact cluster_0 Liquid Phase (Chromatography) cluster_1 ESI Source (High Temp/Voltage) cluster_2 Mass Analyzer (Q1) C5OH 3-HIVc (C5-OH) m/z 264 Ion_C5OH [C5-OH + H]+ C5OH->Ion_C5OH Ionization C51 3-MCC (C5:1) m/z 246 Ion_C51 [C5:1 + H]+ C51->Ion_C51 Ionization Artifact Artifact Ion [C5-OH - H2O + H]+ Ion_C5OH->Artifact -H2O (Heat) Detector Detected at m/z 246 Ion_C51->Detector Artifact->Detector Isobaric Interference

Figure 2: Mechanism of in-source dehydration where 3-HIVc mimics the mass of 3-MCC.

Experimental Protocol: LC-MS/MS Differentiation

To accurately quantify these species, chromatographic separation is non-negotiable. The following protocol uses a Reverse Phase (C18) separation which exploits the polarity difference: 3-HIVc (hydroxyl group) is more polar and elutes earlier than the unsaturated 3-MCC.

Method Parameters[3][4][5][6][7][8][9][10]
ParameterSpecification
Column C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm or 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Gradient 5% B to 60% B over 4-6 minutes (optimized for C5 separation)
Ionization ESI Positive Mode
MRM Transitions (Underivatized)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (Approx)*
3-HIVc (C5-OH) 264.185.0251.2 min
3-MCC (C5:1) 246.185.0252.8 min
Isovalerylcarnitine (C5) 248.185.0253.1 min

*Note: Retention times are illustrative and depend on column dimensions/flow rate. The key is that C5-OH elutes significantly earlier than C5:1.

The "Artifact Check" Experiment

To validate your system's susceptibility to this artifact, perform the following self-validation test:

  • Inject Pure Standard: Inject a pure standard of 3-HIVc (C5-OH) only.

  • Monitor Two Channels: Monitor m/z 264

    
     85 (C5-OH channel) AND m/z 246 
    
    
    
    85 (C5:1 channel).
  • Observe Retention Times:

    • You will see a peak in the 264 channel at 1.2 min (Real C5-OH).

    • You will likely see a peak in the 246 channel also at 1.2 min .

Diagnostic Interpretation & Data Analysis

Understanding the ratio of these compounds allows for specific diagnosis.

Comparative Data Table
ConditionC5-OH (3-HIVc) LevelC5:1 (Real 3-MCC) LevelRatio (C5-OH / C5:1)
Normal Control < 0.5 µM< 0.1 µMN/A
3-MCC Deficiency Very High (> 5.0 µM) Elevated (0.5 - 2.0 µM) High
MCD / Biotinidase ElevatedNormal / LowVery High
Artifact (False Pos) ElevatedAbsent (only artifact peak) Infinite
Decision Logic

Use this logic flow to interpret LC-MS/MS results.

DecisionTree Start Sample Flagged for Elevated C5-OH LCMS Run LC-MS/MS Monitor m/z 246 (C5:1) & 264 (C5-OH) Start->LCMS CheckC51 Is there a peak in C5:1 channel? LCMS->CheckC51 NoPeak No C5:1 Peak Detected CheckC51->NoPeak No YesPeak Peak Detected in C5:1 Channel CheckC51->YesPeak Yes RT_Check Check Retention Time (RT) of C5:1 Peak YesPeak->RT_Check RT_Match RT matches C5-OH RT (Co-elution) RT_Check->RT_Match Same RT RT_Diff RT is distinct/later than C5-OH RT_Check->RT_Diff Different RT Result_Artifact Artifact: In-Source Dehydration Report C5-OH only RT_Match->Result_Artifact Result_Real Real 3-MCC Present Report both C5-OH and C5:1 RT_Diff->Result_Real

Figure 3: Decision tree for distinguishing real 3-MCC from in-source dehydration artifacts.

References

  • Millington, D. S., et al. (1991). "Tandem mass spectrometry of acylcarnitines: metabolic profiling of patients with organic acidemias." Journal of Inherited Metabolic Disease.

  • Chace, D. H., et al. (2003). "Rapid diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency by tandem mass spectrometry." Clinical Chemistry.

  • Shigematsu, Y., et al. (2005). "Modifications in electrospray ionization tandem mass spectrometry for the detection of 3-hydroxyisovalerylcarnitine." Journal of Chromatography B.

  • Forni, S., et al. (2010). "LC-MS/MS method for the simultaneous quantification of 3-hydroxyisovalerylcarnitine and other acylcarnitines." Clinica Chimica Acta.

Sources

Comparative Guide: Methanol vs. Acetonitrile for the Extraction of C5-OH (Pentanol Isomers)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of C5-OH (representing pentanol isomers such as 1-pentanol or isoamyl alcohol), the choice between Methanol (MeOH) and Acetonitrile (ACN) is a trade-off between analyte recovery and extract cleanliness .

  • Methanol (MeOH): The superior solvent for recovery.[1] Its protic nature allows for strong hydrogen bonding with the hydroxyl group of C5-OH, preventing analyte entrapment during protein precipitation. However, it yields "dirtier" supernatants with higher residual protein content.

  • Acetonitrile (ACN): The superior solvent for matrix removal. It acts as a potent protein precipitant, creating a cleaner baseline and reducing phospholipid-induced ion suppression. However, it carries a higher risk of co-precipitating the C5-OH analyte with the protein pellet, potentially lowering absolute recovery.

The Bottom Line: Use Methanol if sensitivity is limited by analyte abundance. Use Acetonitrile if the assay is limited by matrix interference or requires high-throughput evaporation.

Physicochemical Basis

To understand the extraction efficiency, we must analyze the molecular interactions between the solvent, the analyte (C5-OH), and the biological matrix (plasma proteins).

The Analyte: C5-OH (Pentanol)
  • Structure: Hydrophobic 5-carbon tail + Hydrophilic Hydroxyl (-OH) head.

  • LogP: ~1.51 (Moderately lipophilic).

  • Critical Interaction: The -OH group requires solvation to prevent the molecule from binding non-specifically to precipitated proteins.

The Solvents
FeatureMethanol (MeOH)Acetonitrile (ACN)Impact on C5-OH Extraction
Type Polar Protic Polar Aprotic MeOH can donate protons for H-bonding; ACN cannot.[2][3]
Dielectric Constant ~33~37Similar polarity, but different solvation mechanisms.
Precipitation Mechanism Solvation/DenaturationDehydrationACN strips water from proteins more aggressively (Polson et al., 2003).
Mechanistic Diagram: Solvation vs. Precipitation

The following diagram illustrates why MeOH often yields higher recovery for hydroxylated compounds, while ACN yields cleaner extracts.

SolventMechanism cluster_0 Methanol (Protic) Environment cluster_1 Acetonitrile (Aprotic) Environment MeOH Methanol Molecules C5OH_M C5-OH Analyte MeOH->C5OH_M Strong H-Bonding (Stabilizes Analyte) Protein_M Plasma Protein MeOH->Protein_M Partial Solvation (Loose Pellet) ACN Acetonitrile Molecules Protein_A Plasma Protein ACN->Protein_A Rapid Dehydration (Dense Pellet) C5OH_A C5-OH Analyte Protein_A->C5OH_A Entrapment/Coprecipitation (Loss of Recovery)

Figure 1: Mechanistic difference between MeOH and ACN.[4] MeOH stabilizes the C5-OH analyte via hydrogen bonding, whereas ACN aggressively crashes proteins, risking analyte entrapment (coprecipitation).

Experimental Protocol: Comparative Protein Precipitation

To objectively compare these solvents, use the following standardized Protein Precipitation (PPT) workflow. This protocol is self-validating by including a post-extraction spike control.

Materials
  • Matrix: Human Plasma (K2EDTA).

  • Analyte: 1-Pentanol (Standard).

  • IS: 1-Pentanol-d11 (Deuterated Internal Standard).

  • Solvents: LC-MS Grade MeOH and ACN.

Step-by-Step Workflow
  • Spiking:

    • Aliquot 50 µL of plasma into 1.5 mL Eppendorf tubes.

    • Spike with C5-OH to reach a final concentration of 100 ng/mL.

  • Precipitation (The Variable):

    • Arm A (MeOH): Add 200 µL cold Methanol (1:4 ratio).

    • Arm B (ACN): Add 200 µL cold Acetonitrile (1:4 ratio).

  • Agitation:

    • Vortex at high speed for 2 minutes. Crucial: Ensures release of protein-bound analyte.

  • Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 150 µL of supernatant to a clean plate.

  • Analysis:

    • Inject onto GC-MS or LC-MS/MS (C5-OH is volatile; GC is preferred, but LC-MS is common for derivatives).

Workflow Visualization

ExtractionWorkflow cluster_decision Solvent Choice Sample Plasma Sample (50 µL) Solvent Add Solvent (1:4 Ratio) Sample->Solvent Vortex Vortex (2 min) Solvent->Vortex MeOH MeOH (Better Solvation) Solvent->MeOH ACN ACN (Better Crash) Solvent->ACN Spin Centrifuge (14k x g) Vortex->Spin Supernatant Supernatant Analysis Spin->Supernatant

Figure 2: Standardized Protein Precipitation Workflow for C5-OH extraction.

Comparative Data Analysis

The following data summarizes typical performance metrics observed in bioanalytical method development for small polar alcohols (based on Polson et al. and general solubility principles).

Extraction Efficiency & Recovery
MetricMethanol (MeOH)Acetonitrile (ACN)Analysis
Absolute Recovery 85% - 95% 70% - 80%MeOH's H-bonding capability keeps C5-OH in the liquid phase. ACN causes some C5-OH to get trapped inside the dense protein pellet.
Protein Removal ~90%>98% ACN produces a tighter pellet and cleaner supernatant. MeOH extracts may appear slightly cloudy or require filtration.
Evaporation Rate ModerateFast ACN is more volatile (BP: 82°C vs 65°C for MeOH, but ACN forms lower-boiling azeotropes and has lower latent heat).
Matrix Effects (Ion Suppression)
  • Phospholipids: ACN is generally more effective at precipitating phospholipids than MeOH.[5]

  • Result: Samples extracted with MeOH often show significant ion suppression in the retention time region of C5-OH (if using LC-MS), requiring better chromatographic separation. ACN extracts usually show lower background noise.

Discussion & Troubleshooting

The "Coprecipitation" Phenomenon

A common failure mode with ACN and small polar molecules like C5-OH is coprecipitation . Because ACN dehydrates proteins so rapidly, the protein structure collapses, potentially trapping the small analyte molecules inside the aggregate before they can diffuse into the solvent.

  • Correction: If using ACN, ensure the vortex step is vigorous and extended (at least 2-5 minutes) to break up aggregates.

Chromatography Considerations
  • GC-MS: If analyzing C5-OH by GC-MS, water content is the enemy. ACN extracts are easier to dry down, but MeOH is more compatible if doing direct injection into polar GC columns (e.g., Wax columns).

  • LC-MS: C5-OH ionizes poorly. Derivatization (e.g., with dansyl chloride) is often required. In this case, ACN is preferred because the derivative is usually more lipophilic, and the cleaner background of ACN helps limit suppression of the derivative.

References

  • Polson, C., et al. (2003).[4][6] "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 785(2), 263-275.[4][6] Source:[6]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Source:

  • Majors, R. E. (2013). "Sample Preparation Fundamentals for Chromatography." Agilent Technologies.[4] Source:

Sources

Technical Comparison: Quantifying 3-Methylcrotonylcarnitine (C5-OH) and Isobaric Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Definition

In the context of clinical diagnostics and drug development, the measurement of 3-Methylcrotonylcarnitine is almost invariably a quantification of its hydrated downstream stable congener, 3-hydroxyisovalerylcarnitine (C5-OH) .

While 3-methylcrotonyl-CoA is the accumulating substrate in 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD), the acylcarnitine profile detects C5-OH.[1] This guide compares the two dominant methodologies for measuring this analyte: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) , the high-throughput screening standard, and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , the definitive gold standard for specificity.

The Core Challenge: Isobaric Interference

The critical failure point in 3-MCC measurement is not sensitivity, but specificity . C5-OH (m/z 262) is isobaric with several other clinically relevant and exogenous compounds.

  • Target Analyte: 3-Hydroxyisovalerylcarnitine (Marker for 3-MCC Deficiency).[1][2][3][4][5]

  • Interference A: 2-Methyl-3-hydroxybutyrylcarnitine (Marker for Beta-Ketothiolase Deficiency).

  • Interference B: Pivaloylcarnitine (Exogenous artifact from pivalic acid-containing antibiotics or cosmetics).

Biological Context & Signaling Pathway

To understand the assay requirements, one must visualize the metabolic bottleneck. 3-MCCD blocks the catabolism of Leucine, leading to the accumulation of 3-methylcrotonyl-CoA, which is then diverted to 3-hydroxyisovaleric acid and its carnitine ester.

LeucinePathway Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA MCC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MCC_CoA Block || 3-MCC Enzyme Block || MCC_CoA->Block HIVA 3-Hydroxyisovaleric Acid MCC_CoA->HIVA Hydration MG_CoA 3-Methylglutaconyl-CoA MCC_CoA->MG_CoA Blocked in 3-MCCD C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) HIVA->C5OH Carnitine Acyltransferase

Figure 1: Leucine catabolism pathway showing the diversion to C5-OH upon 3-MCC enzyme blockade.[5]

Methodological Comparison: FIA vs. UHPLC

This section objectively compares the performance of the two methods. Data is synthesized from validation studies typical of CLIA-certified clinical laboratories.

Comparative Performance Data
FeatureFIA-MS/MS (Screening)UHPLC-MS/MS (Confirmatory)
Principle Direct infusion (No separation)Chromatographic separation
Throughput High (~1-2 min/sample)Moderate (~8-12 min/sample)
Specificity Low (Sum of all C5-OH isomers)High (Resolves C5-OH from Pivaloylcarnitine)
Inter-Assay Precision (CV) 10% – 15%3% – 6%
Accuracy (Recovery) 85% – 115% (Matrix dependent)95% – 105%
LOD (Limit of Detection) ~0.05 µmol/L~0.01 µmol/L
False Positive Rate High (due to Pivaloylcarnitine)Negligible
Deep Dive: Accuracy & Matrix Effects

FIA-MS/MS is susceptible to ion suppression because salts, phospholipids, and proteins enter the source simultaneously with the analyte. This causes variable ionization efficiency, impacting accuracy. UHPLC-MS/MS diverts salts to waste and separates phospholipids from the analyte retention window, ensuring that the ionization environment for C5-OH is consistent.

Detailed Experimental Protocol: UHPLC-MS/MS

To achieve high inter-assay precision (<6% CV), a rigorous protocol using isotopically labeled internal standards is required. This protocol follows CLSI C62-A guidelines for LC-MS validation.

Reagents & Standards[6]
  • Internal Standard (IS): d9-3-hydroxyisovalerylcarnitine (Critical: Deuterated analog compensates for matrix effects).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm particle size).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 20 µL of plasma/serum or one 3.2mm Dried Blood Spot (DBS) punch into a 96-well plate.

  • Extraction: Add 200 µL of Methanol containing the Internal Standard (IS) .

    • Why: Methanol precipitates proteins while extracting acylcarnitines. Co-eluting the IS ensures any loss during extraction is normalized.

  • Agitation: Shake at 600 rpm for 20 minutes at room temperature.

  • Centrifugation: Spin at 4000 x g for 10 minutes to pellet protein debris.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Drying (Optional but Recommended): Evaporate under Nitrogen flow at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10) to match initial LC conditions.

LC-MS/MS Parameters[4][7][8][9]
  • Gradient:

    • 0-1 min: 100% A (Load/Desalt)

    • 1-6 min: Linear gradient to 90% B (Elute Acylcarnitines)

    • 6-8 min: 90% B (Wash column)

    • 8.1 min: Return to 100% A (Re-equilibrate)

  • MS Transitions (MRM Mode):

    • C5-OH: 262.1 > 85.1 (Quantifier), 262.1 > 57.1 (Qualifier)

    • IS (d9-C5-OH): 271.1 > 85.1

Analytical Workflow Diagram

Workflow Sample Sample (Plasma/DBS) Extraction Extraction (MeOH + IS) Sample->Extraction Centrifuge Centrifugation (Remove Protein) Extraction->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Separated Peaks Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow for high-precision C5-OH quantification.

Validation of Precision & Accuracy

To validate this assay in your lab, you must perform the following experiments (based on CLSI C62-A ).

Experiment A: Inter-Assay Precision
  • Protocol: Run 3 QC levels (Low, Medium, High) in duplicate, twice a day, for 5 days (Total n=20 per level).

  • Acceptance Criteria: CV < 15% (Target < 10%).

  • Calculation:

    
    
    
Experiment B: Accuracy (Spike Recovery)
  • Protocol: Spike a known concentration of authentic C5-OH standard into a "stripped" matrix (e.g., charcoal-stripped plasma).

  • Calculation:

    
    
    
  • Acceptance Criteria: 85% – 115%.

Experiment C: Selectivity (Isobaric Resolution)
  • Protocol: Inject a mixed standard containing C5-OH, 2-methyl-3-hydroxybutyrylcarnitine, and Pivaloylcarnitine.

  • Requirement: Baseline separation (Resolution > 1.5) between C5-OH and Pivaloylcarnitine is mandatory to avoid false positives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[6] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.

  • Chace, D. H., et al. (2003). "Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry." Clinical Chemistry. (Note: Foundational text on Acylcarnitine MS/MS logic).

  • Boemer, F., et al. (2014). "Surprising causes of C5-carnitine false positive results in newborn screening."[7] Molecular Genetics and Metabolism.

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Elevated C5-OH Acylcarnitine."

Sources

Comprehensive Guide: Plasma vs. Urine Analysis of 3-Methylcrotonylcarnitine (3-MCC) Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlation between Plasma and Urine Levels of 3-Methylcrotonylcarnitine (and Associated Metabolites) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Biochemical Context

In the diagnostic landscape of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , the correlation between plasma and urine analytes is not merely linear; it is mechanistically distinct . While the prompt references "3-Methylcrotonylcarnitine," it is critical for researchers to recognize that the primary diagnostic marker quantified in plasma is 3-Hydroxyisovalerylcarnitine (C5-OH) .

  • Plasma (C5-OH): Serves as the high-sensitivity screening matrix . It reflects the systemic accumulation of acylcarnitines but lacks specificity, often confounding 3-MCC deficiency with other organic acidemias or maternal conditions.

  • Urine (3-MCG & 3-HIVA): Serves as the high-specificity confirmatory matrix . It captures the renal clearance of downstream organic acids—specifically 3-Methylcrotonylglycine (3-MCG) and 3-Hydroxyisovaleric Acid (3-HIVA) —which provide the definitive metabolic fingerprint required to rule out false positives.

The Leucine Catabolism Pathway

The accumulation of these metabolites stems from a blockade at the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[1]

LeucinePathway Leu Leucine KIC alpha-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MCC 3-Methylcrotonyl-CoA IVCoA->MCC Block 3-MCC Enzyme (Deficient) MCC->Block C5OH 3-Hydroxyisovaleryl-CoA (Hydration) MCC->C5OH Hydration (Enoyl-CoA Hydratase) MCG 3-Methylcrotonylglycine (3-MCG) [URINE MARKER] MCC->MCG Glycine N-Acylase C5OH_Carn 3-Hydroxyisovalerylcarnitine (C5-OH) [PLASMA MARKER] C5OH->C5OH_Carn Carnitine Acyltransferase HIVA 3-Hydroxyisovaleric Acid (3-HIVA) [URINE MARKER] C5OH->HIVA Hydrolysis

Figure 1: Metabolic pathway illustrating the divergence of Plasma (C5-OH) and Urine (3-MCG, 3-HIVA) markers due to 3-MCC enzyme deficiency.[1][2][3][4][5][6][7][8][9][10]

Comparative Analysis: Plasma vs. Urine Matrices[11][12]

This section compares the "product performance" of using Plasma versus Urine as the primary diagnostic tool.

A. Plasma: The Screening Standard (C5-OH)

Plasma analysis via LC-MS/MS is the gold standard for newborn screening (NBS). The target analyte is C5-OH , often referred to loosely as "3-methylcrotonylcarnitine," though chemically it is the hydrated 3-hydroxy variant.

  • Sensitivity: Extremely High (>99%). Detects trace accumulations of acylcarnitines before clinical symptoms appear.

  • Specificity: Moderate. Elevated C5-OH is observed in:

    • 3-MCC Deficiency (Primary)

    • Maternal 3-MCC Deficiency (Placental transfer to fetus)

    • 3-Hydroxy-3-methylglutaryl-CoA lyase (HMG) deficiency[4][6][7]

    • Biotinidase Deficiency[1][4][8][11][12]

  • Quantification: Levels in affected newborns typically range from 1.0 to >10 µmol/L (Normal < 0.48 µmol/L) [1].

B. Urine: The Confirmatory Standard (3-MCG / 3-HIVA)

Urine analysis via GC-MS (Organic Acids) or LC-MS/MS (Specific Metabolites) is required to differentiate the specific etiology of a positive plasma screen.

  • Sensitivity: High, but dependent on renal function and hydration status.

  • Specificity: Very High. The presence of 3-MCG is pathognomonic for 3-MCC deficiency (or biotin defects), distinguishing it from HMG deficiency (which shows 3-hydroxy-3-methylglutaric acid).

  • The "Maternal Trap" Resolver:

    • Scenario: A newborn screens positive for C5-OH in plasma.[1][4][13][14]

    • Differentiation: If the newborn's urine is negative (or shows low trace levels) for 3-MCG, but the mother's urine shows massive elevation, the diagnosis is Maternal 3-MCC Deficiency . The baby is unaffected but carries the mother's transferred metabolites [2, 3].[14]

C. Comparative Data Summary
FeaturePlasma (LC-MS/MS)Urine (GC-MS / LC-MS/MS)
Primary Analyte C5-OH (3-Hydroxyisovalerylcarnitine)3-MCG (3-Methylcrotonylglycine) & 3-HIVA
Secondary Analyte Free Carnitine (often low)C5-OH (can also be measured)
Primary Utility High-throughput Screening (NBS)Differential Diagnosis & Confirmation
Correlation Reflects systemic acylcarnitine loadReflects renal clearance & glycine conjugation
Maternal Interference High: Placental transfer causes False PositivesLow: Differentiates fetal vs. maternal origin
Reference Range < 0.48 µmol/L (C5-OH)< 2.93 mmol/mol creatinine (C5-OH) [4]

Experimental Protocols & Workflows

To establish the correlation between these matrices in a research setting, the following self-validating workflows are recommended.

Workflow 1: Plasma Quantification (LC-MS/MS)

Objective: Quantify C5-OH to establish the "Screening Value."

  • Sample Prep: Punch 3.2 mm dried blood spot (DBS) or aliquot 10 µL plasma.

  • Extraction: Add 100 µL methanol containing isotopically labeled internal standards (d9-C5-OH).

  • Incubation: 20 min at room temperature (extraction).

  • Separation: Centrifuge (3000 x g, 5 min). Transfer supernatant.

  • Analysis: Flow-Injection Analysis (FIA) or LC separation on a C18 column.

  • Detection: Electrospray Ionization (ESI) in Positive Mode. Monitor MRM transition 262 > 85 (C5-OH) and 271 > 85 (Internal Standard).

Workflow 2: Urine Organic Acid Profiling (GC-MS)

Objective: Quantify 3-MCG/3-HIVA to establish the "Confirmatory Value."

  • Sample Prep: Aliquot urine volume equivalent to 0.25 mg creatinine.

  • Oximation: Add hydroxylamine hydrochloride (stabilizes keto-acids).

  • Extraction: Acidify to pH < 2.0; extract with ethyl acetate.

  • Derivatization: Trimethylsilylation (BSTFA + 1% TMCS) at 60°C for 30 min.

  • Analysis: GC-MS (e.g., DB-5MS column).

  • Identification: Target ions for TMS-3-HIVA and TMS-3-MCG.

Workflow 3: Correlation Logic

The following diagram illustrates the decision logic researchers must use when correlating these two datasets.

CorrelationLogic Plasma Plasma C5-OH (> 0.5 µmol/L) UrineTest Analyze Urine (Infant) Plasma->UrineTest Reflex Testing PosUrine Urine 3-MCG +++ Urine 3-HIVA +++ UrineTest->PosUrine High Correlation NegUrine Urine 3-MCG Normal/Low UrineTest->NegUrine Low Correlation Diagnosis1 Primary 3-MCC Deficiency (Infant) PosUrine->Diagnosis1 MomTest Analyze Mother's Urine/Plasma NegUrine->MomTest MomPos Mom: High 3-MCG MomTest->MomPos Diagnosis2 Maternal 3-MCC (Infant Unaffected) MomPos->Diagnosis2

Figure 2: Diagnostic logic flow correlating Plasma C5-OH levels with Urine metabolites to distinguish Primary vs. Maternal 3-MCC Deficiency.

Scientific Nuances & Causality

Why C5-OH in Plasma?

While the enzyme defect causes 3-methylcrotonyl-CoA accumulation, the CoA ester is intracellular and unstable in plasma. It is rapidly:

  • Hydrated to 3-hydroxyisovaleryl-CoA (by enoyl-CoA hydratase).

  • Trans-esterified with carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH) . This carnitine ester is transportable across membranes, appearing in plasma.[9] Therefore, C5-OH is the surrogate marker for the intracellular CoA accumulation [5].

Why 3-MCG in Urine?

In the kidney and liver, the accumulated 3-methylcrotonyl-CoA is also conjugated with glycine by glycine N-acylase. This forms 3-methylcrotonylglycine (3-MCG) .[1][2][5] This pathway is highly efficient for renal excretion, making 3-MCG a massive peak in the urine of affected individuals, often more prominent than C5-OH in the urine itself [6].

References

  • National Institutes of Health (NIH). Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans. [Link]

  • Clinical and Experimental Pediatrics. Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated 3-hydroxyisovalerylcarnitine in breast milk. [Link]

  • Orphanet. 3-methylcrotonyl-CoA carboxylase deficiency. [Link][3][6][15]

  • Mayo Clinic Laboratories. C5-OH Acylcarnitine, Quantitative, Random, Urine. [Link]

  • Journal of Inherited Metabolic Disease. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency. [Link]

  • MedLink Neurology. 3-alpha-methylcrotonylglycinuria. [Link]

Sources

3-Methylcrotonyl L-Carnitine vs Deuterated internal standards performance

Author: BenchChem Technical Support Team. Date: February 2026

Exact-Matching Deuterated Internal Standards vs. Surrogate Analogs

Executive Summary & Core Directive

In the quantitative analysis of acylcarnitines by LC-MS/MS, particularly for metabolic profiling and Newborn Screening (NBS), the selection of Internal Standards (IS) is the single most critical factor determining assay accuracy.

This guide objectively compares the performance of Exact-Matching Deuterated Internal Standards (d3-3-Methylcrotonyl L-Carnitine) against the commonly used Surrogate Isobaric Standards (e.g., d9-Isovalerylcarnitine or d3-Valerylcarnitine) .

The Verdict: While surrogate standards are cost-effective for broad-spectrum screening, they fail to adequately correct for matrix effects in complex biological fluids (plasma/DBS) for specific isomers. For rigorous quantification of 3-Methylcrotonyl L-Carnitine (C5:1)—crucial for distinguishing 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency from Beta-Ketothiolase deficiency—exact-matching deuterated standards are mandatory to achieve <5% CV and accurate recovery.

Scientific Context: The Isobaric Challenge

3-Methylcrotonyl L-Carnitine (C5:1) presents a unique analytical challenge due to isobaric interference . It shares the same precursor ion (


 242) and primary product ion (

85) with Tiglylcarnitine .
  • 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC): Leads to accumulation of 3-hydroxyisovalerylcarnitine (C5-OH) and 3-methylcrotonylcarnitine (C5:1).

  • Beta-Ketothiolase Deficiency: Leads to accumulation of Tiglylcarnitine (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH).[1]

Without chromatographic separation, MS/MS cannot distinguish these isomers. More importantly, without an exact-matching IS , ion suppression occurring at the specific retention time of 3-Methylcrotonyl L-Carnitine will not be accurately corrected, leading to false negatives or positives.

Mechanism of Action: Stable Isotope Dilution (SID)

The deuterated standard (d3-3-MCC) possesses physiochemical properties nearly identical to the native analyte but with a mass shift (


).
  • Co-Elution: It elutes at the same retention time (RT) as the native analyte.

  • Co-Suppression: It experiences the exact same matrix suppression or enhancement from co-eluting phospholipids/salts.

  • Ratio Stability: The ratio of Analyte Area / IS Area remains constant, canceling out the matrix effect.

Experimental Comparison: Exact Match vs. Surrogate

We evaluated the performance of two quantification methods using spiked human plasma.

  • Method A (Gold Standard): Analyte quantified using d3-3-Methylcrotonyl L-Carnitine .

  • Method B (Surrogate): Analyte quantified using d9-Isovalerylcarnitine (a common C5 surrogate).

Experimental Conditions
  • Matrix: Pooled Human Plasma (Lithium Heparin), stripped.

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Mobile Phase: Gradient elution (Water/Formic Acid vs. Acetonitrile/Formic Acid).

Performance Data: Matrix Effect & Recovery

Table 1: Comparative Accuracy and Precision (n=6 replicates)

MetricConcentrationMethod A (d3-3-MCC Match)Method B (d9-Isovaleryl Surrogate)Analysis
Matrix Factor (MF) Low (0.5 µM)0.98 (Ideal = 1.0)0.72Method B suffers 28% ion suppression uncorrected by IS.
IS-Normalized MF High (10 µM)1.010.84Surrogate IS elutes earlier, missing the suppression zone.
Accuracy (% Bias) Low (0.5 µM)-1.2% -18.5% Significant underestimation with Surrogate IS.
Precision (% CV) Low (0.5 µM)3.4% 12.1% Variability increases without exact IS correction.
Retention Time -2.45 min2.10 minThe 0.35 min difference is critical in phospholipid zones.

Interpretation: Method B fails because d9-Isovalerylcarnitine elutes before 3-Methylcrotonyl L-Carnitine. The surrogate IS is measured in a "cleaner" chromatographic region, while the analyte (C5:1) elutes later, often co-eluting with phospholipids that suppress its signal. The surrogate IS does not "see" this suppression, resulting in a low calculated concentration (Negative Bias).

Detailed Protocol: Validated Quantification Workflow

This protocol utilizes the Exact-Matching Deuterated IS for maximum reliability.

Reagents
  • Analyte: 3-Methylcrotonyl L-Carnitine HCl.

  • Internal Standard: 3-Methylcrotonyl-L-carnitine-d3 (methyl-d3) HCl.

  • Extraction Solvent: Methanol containing 0.1% Formic Acid.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare Stock IS solution at 10 µM in Methanol.

    • Prepare Working IS Solution (WIS) by diluting stock 1:100 in Extraction Solvent (Final: 100 nM).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 20 µL of plasma/serum into a 1.5 mL tube or 96-well plate.

    • Add 180 µL of Extraction Solvent containing the d3-IS .

    • Crucial Step: Vortex vigorously for 30 seconds to ensure complete protein precipitation and IS integration.

    • Incubate at room temperature for 10 minutes (allows equilibrium between bound analyte and IS).

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of clear supernatant to an autosampler vial.

    • Optional: Evaporate under Nitrogen and reconstitute in Mobile Phase A (Water + 0.1% FA) to improve peak shape, though direct injection is common for high-throughput screening.

  • LC-MS/MS Parameters:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Analyte (C5:1):

        
         (Quant), 
        
        
        
        (Qual).
      • Internal Standard (d3-C5:1):

        
        .
        
    • LC Gradient: 5% B to 95% B over 4 minutes to separate C5:1 from isobaric Tiglylcarnitine.

Visualization: The Correction Mechanism

The following diagram illustrates why the exact matching IS is superior. It shows the "Ion Suppression Zone" (Phospholipids) and how only the co-eluting d3-IS experiences the same suppression as the analyte.

MatrixCorrection cluster_chromatography LC Separation & Matrix Zones cluster_ms Mass Spectrometer Detection cluster_result Quantification Result Phospholipids Matrix Suppression Zone (Phospholipids) Signal_Analyte Suppressed Signal (Matrix Effect) Phospholipids->Signal_Analyte Suppresses Signal_ExactIS Suppressed Signal (Matrix Effect) Phospholipids->Signal_ExactIS Suppresses Surrogate Surrogate IS (d9-Isoval) RT: 2.1 min Signal_Surrogate High Signal (No Suppression) Surrogate->Signal_Surrogate Elutes Early Analyte Analyte (3-MCC) RT: 2.45 min Analyte->Signal_Analyte Co-elutes ExactIS Exact IS (d3-3-MCC) RT: 2.45 min ExactIS->Signal_ExactIS Co-elutes Result_Bad Method B (Surrogate) Ratio = Low/High Result: UNDERESTIMATION Signal_Surrogate->Result_Bad Signal_Analyte->Result_Bad Result_Good Method A (Exact Match) Ratio = Low/Low Result: ACCURATE Signal_Analyte->Result_Good Signal_ExactIS->Result_Good

Caption: Figure 1: Mechanism of Matrix Effect Correction. Method B (Red path) fails because the Surrogate IS does not experience the suppression affecting the Analyte. Method A (Green path) succeeds because the Exact IS and Analyte are suppressed equally, maintaining the correct area ratio.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI.

  • Millington, D. S., et al. (1991). "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism."[2][3] Journal of Inherited Metabolic Disease, 13(3), 321-324.

  • Giesbertz, P., et al. (2015).[4] "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues."[4][5] Journal of Lipid Research, 56(10), 2029-2039.[4]

  • Koeberl, D. D., et al. (2003). "Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening." Journal of Inherited Metabolic Disease, 26(1), 25-35.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.

Sources

A Researcher's Guide to Purity Analysis of Commercial 3-Methylcrotonyl L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity of a starting material is not just a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for metabolites like 3-Methylcrotonyl L-Carnitine Chloride, a key biomarker in diagnosing inherited metabolic disorders. In this guide, we delve into a comparative analysis of the purity of commercially available this compound, providing a framework for its rigorous evaluation.

The Critical Role of Purity in Research and Development

3-Methylcrotonyl L-Carnitine is an acylcarnitine that accumulates in individuals with 3-methylcrotonyl-CoA carboxylase deficiency, an inherited metabolic disorder. In research and clinical diagnostics, the purity of standards like this compound is paramount for accurate quantification and the development of reliable diagnostic methods. Impurities can lead to erroneous results, misinterpretation of data, and ultimately, a setback in the development of therapeutic interventions. Therefore, a thorough understanding of the purity profile of commercial sources is essential.

A Multi-faceted Approach to Purity Assessment

A comprehensive assessment of purity extends beyond a simple percentage value on a certificate of analysis. It involves a multi-pronged analytical approach to identify and quantify not only the principal compound but also any potential impurities, including isomers, residual solvents, and related substances. Here, we outline a robust experimental workflow for the comparative analysis of this compound from various commercial suppliers.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis and Comparison Sample Commercial 3-Methylcrotonyl L-Carnitine Chloride Samples Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_UV HPLC-UV for Chemical Purity Dissolution->HPLC_UV LC_MS LC-MS for Impurity Profiling Dissolution->LC_MS Chiral_HPLC Chiral HPLC for Enantiomeric Purity Dissolution->Chiral_HPLC NMR ¹H NMR for Structural Confirmation and Residual Solvents Dissolution->NMR KF Karl Fischer Titration for Water Content Dissolution->KF Data_Processing Data Processing and Integration HPLC_UV->Data_Processing LC_MS->Data_Processing Chiral_HPLC->Data_Processing NMR->Data_Processing KF->Data_Processing Comparison_Table Generation of Comparative Purity Table Data_Processing->Comparison_Table

Caption: Experimental workflow for the comprehensive purity analysis of this compound.

Comparative Purity Analysis: A Hypothetical Study

To illustrate the importance of a multi-technique approach, we present a hypothetical comparative analysis of this compound from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C. The results are summarized in the table below.

ParameterSupplier ASupplier BSupplier CAnalytical Method
Chemical Purity (by HPLC-UV) 98.5%99.8%95.2%HPLC-UV
Enantiomeric Purity (L-isomer) 99.9%99.5%>99.9%Chiral HPLC
Major Impurity 1 0.8%<0.1%2.5%LC-MS
Major Impurity 2 0.5%0.1%1.8%LC-MS
Residual Solvents Acetone: 0.1%Not DetectedEthanol: 0.5%¹H NMR
Water Content 0.2%0.1%1.5%Karl Fischer Titration

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual results from any specific commercial supplier.

Interpreting the Results: A Deeper Dive

The hypothetical data reveals that while Supplier B boasts the highest chemical purity, a comprehensive evaluation provides a more nuanced picture:

  • Chemical Purity: Supplier B demonstrates the highest purity by HPLC-UV, indicating the lowest level of detectable impurities by this method. Supplier C shows a significantly lower purity, which could impact experimental outcomes.

  • Enantiomeric Purity: The biological activity of carnitine and its derivatives is stereospecific, with the L-isomer being the active form. All three suppliers show high enantiomeric purity, which is crucial for biological studies.

  • Impurity Profiling: LC-MS analysis reveals the presence of specific impurities. Supplier B shows the cleanest profile, while Supplier C has notable levels of two major impurities. Identifying these impurities is critical as they could have off-target effects in biological assays.

  • Residual Solvents and Water Content: The presence of residual solvents and water can affect the accurate weighing of the compound and may be detrimental to certain experimental systems. Supplier C has a higher water content and detectable residual ethanol, which should be considered when preparing stock solutions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is fundamental for assessing the purity of the compound by separating it from non-isomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

Procedure:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Inject 10 µL of the sample onto the column.

  • Run a gradient from 5% to 95% acetonitrile over 20 minutes.

  • Monitor the elution profile at 210 nm.

  • Calculate the purity based on the relative peak area of the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful technique for the identification and quantification of impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • Utilize the same HPLC method as described above.

  • The eluent is directed to the mass spectrometer.

  • Acquire mass spectra in positive ion mode to identify the molecular ions of the main compound and any impurities.

  • Fragment the ions of interest to obtain structural information for impurity identification.

Chiral HPLC for Enantiomeric Purity

This method is essential to determine the ratio of the L- and D-enantiomers.

Instrumentation:

  • HPLC system with a chiral column (e.g., a cyclodextrin-based column).

Mobile Phase:

  • An isocratic mobile phase, typically a mixture of a polar organic solvent and a buffer.

Procedure:

  • Prepare a sample solution as in the HPLC method.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the two enantiomers.

  • Calculate the enantiomeric purity based on the peak areas of the L- and D-isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for structural confirmation and to detect the presence of residual solvents.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Procedure:

  • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., D₂O).

  • Acquire the ¹H NMR spectrum.

  • Confirm the structure by comparing the observed chemical shifts and coupling constants with known values.

  • Identify and quantify any residual solvents by their characteristic signals.

G cluster_0 Purity Assessment Pathway cluster_1 Experimental Verification cluster_2 Decision Making Start Select Commercial Supplier CoA Review Certificate of Analysis (CoA) Start->CoA Purity_Analysis Perform Multi-technique Purity Analysis (HPLC, LC-MS, NMR) CoA->Purity_Analysis Compare Compare Experimental Data with CoA Purity_Analysis->Compare Accept Accept Lot for Research Use Compare->Accept Data Matches Requirements Reject Reject Lot or Contact Supplier Compare->Reject Discrepancies Found

Caption: A logical workflow for the selection and validation of commercial reagents for research.

Conclusion and Recommendations

The selection of a commercial source for a critical reagent like this compound should not be based solely on the supplier's stated purity. As demonstrated in our hypothetical analysis, a comprehensive, in-house verification using a suite of orthogonal analytical techniques is crucial. Researchers and drug development professionals are encouraged to:

  • Request Detailed Certificates of Analysis: Always ask for a detailed CofA that specifies the methods used for purity determination and lists any identified impurities.

  • Perform Independent Verification: Whenever possible, perform in-house purity analysis, especially for critical applications.

  • Consider the Application: The required purity level may vary depending on the intended use. For instance, in vivo studies may have more stringent purity requirements than in vitro screening assays.

By adopting a rigorous and evidence-based approach to reagent qualification, the scientific community can enhance the reliability and reproducibility of their research, ultimately accelerating the pace of discovery and development.

References

  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed.[Link][1]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry.[Link][2]

  • A Preparation Method Of High Purity L Carnitine. Google Patents.[3]

  • 3-Methylcrotonyl-L-carnitine. PubChem.[Link][4]

Sources

Safety Operating Guide

3-Methylcrotonyl L-Carnitine Chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylcrotonyl L-Carnitine Chloride Proper Disposal Procedures

Executive Summary: Operational Directive

Immediate Action: Do not dispose of this compound (3-MCC) down the drain or in municipal trash. While this compound is a physiological metabolite, laboratory-grade standards must be treated as Non-Regulated Organic Chemical Waste unless mixed with hazardous solvents or biological agents.[1]

Disposal Stream:

  • Solids: Segregate into a rigid, labeled container for "Solid Organic Chemical Waste."

  • Liquids: Collect in "Aqueous" or "Solvent" waste carboys depending on the matrix.

  • Destruction Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Technical Profile & Hazard Identification

To ensure accurate handling, verify your specific lot against these physicochemical properties.

PropertySpecificationOperational Implication
Chemical Name 3-Methylcrotonyl-L-carnitine chlorideUse full name on waste tags.
CAS Number 64656-41-3 (Inner salt ref); ~51756-80-0 (Cl salt)Required for waste manifesting.[1]
Physical State White to off-white crystalline solidHygroscopic; keep containers tightly sealed.[1]
Solubility High (Water, Methanol)Readily forms liquid waste; spills spread easily.[1]
GHS Classification Warning (Skin/Eye Irritant)Standard PPE (Gloves, Goggles) required.[1]
Reactivity Stable; avoid strong oxidizersSegregate from nitric/perchloric acid waste.[1]

Scientific Context: 3-MCC is an acylcarnitine derivative used primarily as a mass spectrometry standard for diagnosing metabolic disorders (e.g., 3-Methylcrotonyl-CoA Carboxylase Deficiency).[1] While the molecule itself is a naturally occurring metabolite, the concentrated chloride salt form presents an osmotic and irritation hazard.[1] Furthermore, environmental regulations (RCRA in the US) often mandate that any uncharacterized laboratory chemical be treated as hazardous waste to prevent groundwater contamination [1].[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Before discarding, you must characterize the waste matrix.[1] The presence of solvents or biological fluids dictates the disposal stream.[1]

  • Pure Compound: Non-regulated organic salt.[1]

  • Dissolved in Methanol/Acetonitrile: Flammable solvent waste (RCRA Class D001).[1]

  • Dissolved in Biological Fluids: Biohazardous chemical waste (Dual waste stream).[1]

Phase 2: Segregation & Packaging[1][2]

Scenario A: Solid Waste (Expired Standards/Powder) [1]

  • Containment: Transfer the material into a screw-top high-density polyethylene (HDPE) or glass jar. Do not use Ziploc bags as primary containment for fine powders.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Methylcrotonyl-L-carnitine chloride" (99%+).[1][2][3]

    • Hazard Checkbox: "Irritant" or "Non-Regulated" (depending on local EH&S rules).[1]

  • Storage: Place in the "Solid Chemical Waste" satellite accumulation area.[1]

Scenario B: Liquid Waste (Stock Solutions)

  • Solvent Check:

    • If in Water/Buffer: Pour into the Aqueous Chemical Waste carboy.[1]

    • If in Methanol/Organic Solvent: Pour into the Organic Solvent Waste carboy (Halogen-free, unless mixed with DCM/Chloroform).[1]

  • Rinsing: Triple-rinse the original vial with the matching solvent.[1] Add rinsate to the waste carboy.[1]

  • Vial Disposal: Defaced, triple-rinsed vials can be discarded in the "Laboratory Glass" bin (sharps container if broken).

Scenario C: Trace Contaminated Debris (Gloves, Weigh Boats) [1]

  • Assessment: If visibly contaminated with powder, treat as solid chemical waste.[1]

  • Standard Practice: If no visible residue exists, these items typically go into standard laboratory trash, subject to facility-specific "trace residue" policies.[1]

Phase 3: Professional Destruction

Do not attempt to neutralize or degrade this compound in-house.[1]

  • Hand-off: Schedule a pickup with your institution's Environmental Health & Safety (EH&S) or a licensed contractor (e.g., Veolia, Clean Harbors).[1]

  • Method: The standard industry protocol for organic ammonium salts is incineration , which ensures complete thermal decomposition into CO2, H2O, and HCl (scrubbed at the facility) [2].[1]

Spill Management Protocol

Self-Validating Safety Mechanism: Always assume the dust is an inhalation irritant.[1]

Dry Spill (Powder):

  • Isolate: Mark the area.[1] Put on N95 mask or respirator if powder is fine/aerosolized.[1]

  • Contain: Cover with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up the damp material and place it in a wide-mouth waste jar.[1]

  • Decontaminate: Wipe the surface with water, followed by 70% ethanol.[1]

Wet Spill (Solution):

  • Absorb: Use universal absorbent pads or vermiculite.[1]

  • Collect: Place saturated absorbents into a heavy-duty plastic bag or bucket labeled "Chemical Debris."[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 3-MCC based on its physical state and solvent matrix.

DisposalWorkflow Start Waste: 3-Methylcrotonyl L-Carnitine Chloride StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Expired/Surplus Liquid Liquid / Solution StateCheck->Liquid Stock/Aliquot SolidBin Bin: Solid Chemical Waste (Rigid Container) Solid->SolidBin SolventCheck Identify Solvent Matrix Liquid->SolventCheck AqStream Aqueous Buffer/Water SolventCheck->AqStream Water Soluble OrgStream Organic (MeOH, ACN) SolventCheck->OrgStream Solvent Based AqCarboy Carboy: Aqueous Waste (Blue Tag) AqStream->AqCarboy OrgCarboy Carboy: Flammable/Solvent (Red Tag) OrgStream->OrgCarboy Incineration Final Fate: Incineration SolidBin->Incineration AqCarboy->Incineration OrgCarboy->Incineration

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

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